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  • Product: (Tetrahydrothiophen-2-yl)methanamine hydrochloride
  • CAS: 2098067-29-7

Core Science & Biosynthesis

Foundational

What are the physical and chemical properties of (tetrahydrothiophen-2-yl)methanamine hydrochloride?

An In-depth Technical Guide to (Tetrahydrothiophen-2-yl)methanamine Hydrochloride Introduction: A Versatile Heterocyclic Building Block in Modern Drug Discovery (Tetrahydrothiophen-2-yl)methanamine hydrochloride is a sat...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to (Tetrahydrothiophen-2-yl)methanamine Hydrochloride

Introduction: A Versatile Heterocyclic Building Block in Modern Drug Discovery

(Tetrahydrothiophen-2-yl)methanamine hydrochloride is a saturated heterocyclic compound featuring a thiolane (tetrahydrothiophene) ring and a primary aminomethyl group. As a hydrochloride salt, it exhibits enhanced stability and aqueous solubility, making it a valuable and versatile building block for medicinal chemists and drug development professionals. The tetrahydrothiophene moiety, a saturated analog of thiophene, serves as a bioisostere for other five-membered rings like tetrahydrofuran and cyclopentane, offering unique steric and electronic properties. The presence of a primary amine provides a reactive handle for a wide array of chemical transformations, enabling its incorporation into more complex molecular architectures. This guide provides a comprehensive overview of its physical, chemical, and spectroscopic properties, alongside insights into its synthesis and handling, to support its effective application in research and development. The thiophene nucleus is a cornerstone in many pharmacologically active agents, known to be present in compounds with anti-inflammatory, anti-cancer, and antimicrobial properties[1]. The deuterated analog of the unsaturated parent compound, 2-thiophenemethanamine, has been synthesized as a key intermediate for creating isotopically labelled standards of potential pharmaceuticals, highlighting the importance of this structural class in metabolic studies and clinical development[2][3].

Molecular Structure and Core Physicochemical Properties

The fundamental structure consists of a five-membered saturated ring containing a sulfur atom, with a methyleneamine group attached at the C2 position. The hydrochloride salt form protonates the primary amine, enhancing its polarity.

Caption: Chemical structure of (tetrahydrothiophen-2-yl)methanamine hydrochloride.

Table 1: Summary of Physical and Chemical Properties
PropertyValueSource/Rationale
IUPAC Name (Tetrahydrothiophen-2-yl)methanaminium chlorideIUPAC Nomenclature
CAS Number 2098067-29-7[4]
Molecular Formula C₅H₁₂ClNSDerived from structure
Molecular Weight 153.68 g/mol Calculated from formula
Appearance White to off-white crystalline solidInferred from similar amine hydrochlorides[5]
Solubility Soluble in water, methanol.The hydrochloride salt form significantly increases aqueous solubility compared to the free base[5].
Melting Point Data not available. Analogous (S)-(Tetrahydrofuran-2-yl)methanamine hydrochloride melts at 108-110 °C.[6]
Boiling Point Decomposes before boiling. The parent compound, tetrahydrothiophene, boils at 119 °C.[7]
pKa ~9-10 (Predicted)Estimated for a primary alkylammonium ion.

Chemical Reactivity and Stability

The reactivity of (tetrahydrothiophen-2-yl)methanamine hydrochloride is governed by its two primary functional groups: the primary ammonium salt and the thioether (sulfide) linkage within the thiolane ring.

  • Amine Group Reactivity : The primary amine (in its free base form) is a potent nucleophile and a weak base. It readily participates in standard amine reactions such as acylation, alkylation, reductive amination, and sulfonylation. The hydrochloride salt is stable but can be neutralized with a suitable base (e.g., NaHCO₃, triethylamine) to liberate the free amine in situ for subsequent reactions.

  • Thioether Group Reactivity : The sulfur atom in the tetrahydrothiophene ring is susceptible to oxidation. Strong oxidizing agents can convert the thioether to a sulfoxide and subsequently to a sulfone. This transformation can be a deliberate synthetic step to modulate the electronic properties and polarity of the molecule.

  • Chemical Stability : The compound is stable under recommended storage conditions (cool, dry, well-ventilated area)[8]. It is incompatible with strong oxidizing agents, strong acids, and strong bases[8]. Upon combustion, it may decompose to emit toxic fumes, including nitrogen oxides (NOx), sulfur oxides (SOx), and hydrogen chloride gas[8].

Spectroscopic Characterization Profile

Spectroscopic analysis is essential for confirming the identity and purity of the compound. The following data are predicted based on its structure and analysis of analogous compounds[3][9][10].

Table 2: Predicted Spectroscopic Data
TechniquePredicted Key Signals
¹H NMR δ (ppm) ~8.0-8.5 : Broad singlet, 3H (-NH₃⁺). δ (ppm) ~3.5-4.0 : Multiplet, 1H (ring -CH- at C2). δ (ppm) ~2.8-3.2 : Multiplet, 2H (ring -S-CH₂- at C5). δ (ppm) ~2.9-3.4 : Multiplet, 2H (-CH₂-NH₃⁺). δ (ppm) ~1.6-2.2 : Multiplets, 4H (ring -CH₂-CH₂- at C3 and C4).
¹³C NMR δ (ppm) ~45-50 : Ring -CH- at C2. δ (ppm) ~40-45 : -CH₂-NH₃⁺. δ (ppm) ~30-35 : Ring -S-CH₂- at C5. δ (ppm) ~25-30 : Ring carbons C3 and C4.
FT-IR ν (cm⁻¹) ~2800-3100 : N-H stretching (broad, from -NH₃⁺). ν (cm⁻¹) ~2850-2960 : C-H stretching (aliphatic). ν (cm⁻¹) ~1580-1650 : N-H bending. ν (cm⁻¹) ~1050-1250 : C-N stretching. ν (cm⁻¹) ~600-700 : C-S stretching.
Mass Spec (ESI+) m/z : 118.07 [M+H]⁺ corresponding to the free base (C₅H₁₁NS).

Experimental Protocol: pKa Determination by Potentiometric Titration

The pKa value is critical for understanding the ionization state of the molecule at physiological pH, which influences its solubility, membrane permeability, and target binding.

Objective: To determine the acid dissociation constant (pKa) of the primary ammonium group.

Methodology:

  • Preparation: Accurately weigh ~15 mg of (tetrahydrothiophen-2-yl)methanamine hydrochloride and dissolve it in 50 mL of deionized water.

  • Titration Setup: Place the solution in a jacketed beaker maintained at 25 °C. Use a calibrated pH electrode and a magnetic stirrer.

  • Titration: Titrate the solution with a standardized 0.1 M NaOH solution, adding the titrant in small, precise increments (e.g., 0.05 mL).

  • Data Collection: Record the pH value after each addition of NaOH, allowing the reading to stabilize.

  • Analysis: Plot the pH versus the volume of NaOH added. The pKa is the pH at the half-equivalence point (the midpoint of the steep rise in pH). Alternatively, a Gran plot can be used for a more precise determination.

Causality: This method directly measures the change in proton concentration as the ammonium ion is neutralized by the strong base. The inflection point of the resulting curve corresponds to the equivalence point where all the acid has been neutralized, and the pKa is found at the point of 50% neutralization, where the concentrations of the protonated (NH₃⁺) and deprotonated (NH₂) species are equal.

Representative Synthesis Workflow

The synthesis of (tetrahydrothiophen-2-yl)methanamine hydrochloride can be envisioned from commercially available thiophene, involving a sequence of functional group transformations and ring saturation.

Synthesis_Workflow thiophene Thiophene reagent1 NBS, Acetonitrile thiophene->reagent1 bromo 2-Bromothiophene reagent2 CuCN, DMF bromo->reagent2 nitrile 2-Thiophenecarbonitrile reagent3 LiAlH4 or NaBH4/CoCl2 nitrile->reagent3 amine_unsat Thiophen-2-ylmethanamine reagent4 H2, Rh/C or RuO2 amine_unsat->reagent4 amine_sat (Tetrahydrothiophen-2-yl)methanamine (Free Base) reagent5 HCl in Ether amine_sat->reagent5 final_product (Tetrahydrothiophen-2-yl)methanamine Hydrochloride reagent1->bromo Bromination reagent2->nitrile Cyanation reagent3->amine_unsat Nitrile Reduction reagent4->amine_sat Ring Hydrogenation reagent5->final_product Salt Formation Applications cluster_0 Core Scaffold cluster_1 Synthetic Modifications cluster_2 Potential Therapeutic Areas core (Tetrahydrothiophen-2-yl)methanamine Thiolane Ring Primary Amine mod1 Amide Formation core:f1->mod1 mod2 Sulfonamide Synthesis core:f1->mod2 mod3 Reductive Amination core:f1->mod3 app1 Oncology mod1->app1 app2 Infectious Diseases (Antimalarial, Antibacterial) mod1->app2 app3 CNS Disorders mod1->app3 mod2->app1 mod2->app2 mod2->app3 mod3->app1 mod3->app2 mod3->app3

Caption: Role as a scaffold for generating diverse chemical entities.

The thiophene moiety itself is a privileged structure in medicinal chemistry, found in numerous approved drugs.[1] Its saturated form, tetrahydrothiophene, acts as a flexible, lipophilic spacer. The sulfur atom can engage in non-covalent interactions with biological targets and offers a potential site for metabolism (S-oxidation).[11] The structural motif is found in compounds investigated for the treatment of cancer and drug-resistant malaria, underscoring its relevance in addressing critical unmet medical needs.[3]

Safety, Handling, and Storage

As a research chemical, (tetrahydrothiophen-2-yl)methanamine hydrochloride should be handled with appropriate precautions.

  • Personal Protective Equipment (PPE): Wear protective gloves, chemical safety goggles, and a laboratory coat. Use only in a well-ventilated area or under a chemical fume hood to avoid inhalation of dust or aerosols.[8][12]

  • Handling: Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling. Keep away from heat, sparks, and open flames.[8][13]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. Keep away from incompatible materials such as strong oxidizing agents.[12][14]

  • First Aid:

    • Skin Contact: Immediately wash with plenty of soap and water. Remove contaminated clothing.[8]

    • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Seek immediate medical attention.[14]

    • Inhalation: Move person to fresh air. If breathing is difficult, give oxygen.[8]

    • Ingestion: Rinse mouth with water. Do NOT induce vomiting. Call a physician or poison control center.[15]

Conclusion

(Tetrahydrothiophen-2-yl)methanamine hydrochloride is a foundational building block with well-defined chemical properties. Its dual functionality—a reactive primary amine and a stable thioether ring—provides a robust platform for synthetic elaboration. A thorough understanding of its physicochemical properties, reactivity, and spectral characteristics is paramount for its successful application in the design and synthesis of novel small molecules for drug discovery and development.

References

  • Synthesis and Characterization of 2‐Thiophenemethanamine‐ 2 H 5 Hydrochloride. (2026, February 21). ResearchGate. Retrieved from [Link]

  • Synthesis and Characterization of 2-Thiophenemethanamine-2H5 Hydrochloride. (2026, January 6). PMC. Retrieved from [Link]

  • Electronic Supplementary Material (ESI) for Dalton Transactions. (2021). The Royal Society of Chemistry. Retrieved from [Link]

  • Tetrahydrothiophene - Wikipedia. (n.d.). Wikipedia. Retrieved from [Link]

  • Kumar, R., et al. (n.d.). Therapeutic importance of synthetic thiophene. PMC - NIH. Retrieved from [Link]

  • 1H NMR spectra, structure, and conformational exchange of S-n-alkyl-tetrahydrothiophenium cations. (2022, January 10). Taylor & Francis Online. Retrieved from [Link]

  • Safety evaluation of substituted thiophenes used as flavoring ingredients. (n.d.). ScienceDirect. Retrieved from [Link]

  • ICSC 0677 - TETRAHYDROTHIOPHENE. (n.d.). ILO and WHO. Retrieved from [Link]

Sources

Exploratory

(Tetrahydrothiophen-2-yl)methanamine Hydrochloride: A Technical Safety and Toxicity Profile for the Research Professional

This in-depth technical guide provides a comprehensive overview of the safety data and toxicity profile for (tetrahydrothiophen-2-yl)methanamine hydrochloride. It is intended for researchers, scientists, and professional...

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Author: BenchChem Technical Support Team. Date: April 2026

This in-depth technical guide provides a comprehensive overview of the safety data and toxicity profile for (tetrahydrothiophen-2-yl)methanamine hydrochloride. It is intended for researchers, scientists, and professionals in drug development who may handle this compound. The information herein is synthesized from available data on structurally related compounds to provide a robust, albeit inferred, safety profile in the absence of a dedicated Safety Data Sheet (SDS) for this specific molecule.

Introduction and Compound Overview

This guide will proceed by first establishing the known physicochemical properties and then extrapolating potential hazards, handling procedures, and emergency responses based on data from closely related thiophene and tetrahydrothiophene derivatives. This approach is grounded in the principle of chemical similarity, a cornerstone of toxicological risk assessment.

Physicochemical Properties (Inferred)

A summary of the likely physicochemical properties of (tetrahydrothiophen-2-yl)methanamine hydrochloride is presented in Table 1. These are estimations based on the properties of related compounds.

PropertyInferred Value/InformationSource/Basis for Inference
CAS Number 2098067-29-7BLD Pharm[1]
Molecular Formula C5H12ClNSCalculated
Molecular Weight 153.67 g/mol Calculated
Appearance Likely a white to off-white solidGeneral property of amine hydrochlorides
Solubility Expected to be soluble in waterPresence of the hydrochloride salt
Odor Potentially unpleasant, sulfurousCharacteristic of many organosulfur compounds[2]

Hazard Identification and Classification (Inferred)

Based on the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, and data from analogous compounds, (tetrahydrothiophen-2-yl)methanamine hydrochloride is anticipated to present the following hazards:

  • Skin Corrosion/Irritation: Likely to be a skin irritant. Prolonged contact may cause dermatitis.[3][4]

  • Serious Eye Damage/Eye Irritation: Expected to cause serious eye irritation or damage.[3][5]

  • Acute Toxicity (Oral, Dermal, Inhalation): May be harmful if swallowed, in contact with skin, or if inhaled.[6]

  • Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.[3][7]

The following GHS pictograms are likely applicable:

Caption: Anticipated GHS pictograms for (tetrahydrothiophen-2-yl)methanamine hydrochloride.

Toxicological Profile (Inferred)

A detailed toxicological assessment for this specific compound has not been published. However, by examining data for tetrahydrothiophene, the parent heterocycle, we can infer a potential toxicity profile.

  • Acute Toxicity: For tetrahydrothiophene, the oral LD50 in rats is reported as 1750 mg/kg, and the dermal LD50 in rabbits is greater than 2000 mg/kg.[4] The LC50 for inhalation in rats is 22572 mg/m³ over 4 hours.[4] These values suggest moderate acute toxicity. The hydrochloride salt form is not expected to drastically alter this profile, although its different absorption characteristics could play a role.

  • Skin and Eye Irritation: Tetrahydrothiophene is a known skin and eye irritant.[4][8] The amine hydrochloride functional group can also contribute to irritant properties. Therefore, it is prudent to assume that (tetrahydrothiophen-2-yl)methanamine hydrochloride is a significant irritant.

  • Sensitization: There is no available data to suggest that this compound is a skin or respiratory sensitizer.

  • Germ Cell Mutagenicity, Carcinogenicity, and Reproductive Toxicity: No data is available for (tetrahydrothiophen-2-yl)methanamine hydrochloride or its close analogs to assess these endpoints.

Safe Handling and Storage Protocols

Adherence to rigorous safety protocols is paramount when handling this and any research chemical. The following guidelines are based on best practices for handling potentially hazardous substances.

Personal Protective Equipment (PPE)

A risk assessment should always precede the handling of this compound. The following PPE is mandatory:

  • Eye Protection: Safety goggles or a face shield.[7]

  • Hand Protection: Compatible chemical-resistant gloves (e.g., nitrile). Gloves must be inspected before use.[9]

  • Skin and Body Protection: A lab coat, long pants, and closed-toe shoes are required.[10] For larger quantities or in case of potential for splashing, an impervious apron is recommended.

Engineering Controls
  • Ventilation: Work should be conducted in a well-ventilated laboratory, preferably within a chemical fume hood.[11][12]

  • Safety Equipment: An accessible safety shower and eyewash station must be available in the immediate work area.[7]

Handling Procedures
  • Avoid contact with skin and eyes.[5]

  • Do not breathe dust or vapors.[11]

  • Wash hands thoroughly after handling.[9]

  • Take precautionary measures against static discharge.[7]

Storage
  • Store in a tightly closed container in a dry and well-ventilated place.[5]

  • Keep away from strong oxidizing agents.[3]

The following diagram illustrates a recommended workflow for the safe handling of (tetrahydrothiophen-2-yl)methanamine hydrochloride.

Safe_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup and Storage start Start: Need to handle compound risk_assessment Conduct Risk Assessment start->risk_assessment ppe Don appropriate PPE risk_assessment->ppe fume_hood Prepare work area in fume hood ppe->fume_hood weigh Weigh the compound fume_hood->weigh dissolve Dissolve or use in reaction weigh->dissolve transfer Transfer to reaction vessel dissolve->transfer decontaminate Decontaminate work surfaces transfer->decontaminate waste Dispose of waste in designated container decontaminate->waste store Store remaining compound properly waste->store remove_ppe Remove PPE store->remove_ppe wash Wash hands thoroughly remove_ppe->wash end End wash->end

Caption: Recommended workflow for the safe handling of (tetrahydrothiophen-2-yl)methanamine hydrochloride.

Emergency Procedures

In the event of an exposure or spill, immediate and appropriate action is critical.

First-Aid Measures
Exposure RouteFirst-Aid Protocol
Inhalation Move the person to fresh air. If not breathing, give artificial respiration. Consult a physician.[10]
Skin Contact Immediately wash off with soap and plenty of water. Remove contaminated clothing. Consult a physician.[10]
Eye Contact Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[10]
Ingestion Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.[8]
Accidental Release Measures
  • Personal Precautions: Use personal protective equipment. Avoid breathing vapors, mist, or gas. Ensure adequate ventilation.[11]

  • Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.[11]

  • Methods for Cleaning Up: Sweep up and shovel into a suitable, closed container for disposal.[3]

The decision-making process for responding to a chemical spill is outlined in the following diagram.

Spill_Response_Decision_Tree spill Chemical Spill Occurs assess Assess the extent of the danger spill->assess small_spill Is the spill small (<1 L)? assess->small_spill trained Are you trained to clean it up? small_spill->trained Yes evacuate Evacuate the area. Help contaminated or injured persons. small_spill->evacuate No cleanup Use appropriate PPE and spill kit to clean up. Double bag waste and label for disposal. trained->cleanup Yes trained->evacuate No confine If possible, confine the spill. evacuate->confine call_emergency Dial 911 and EH&S for assistance. confine->call_emergency

Sources

Foundational

In-Depth Technical Guide: NMR Spectral Analysis and Structural Validation of (Tetrahydrothiophen-2-yl)methanamine Hydrochloride

Executive Summary & Pharmacochemical Context (Tetrahydrothiophen-2-yl)methanamine hydrochloride (CAS: 2098067-29-7) is a highly specialized chiral building block utilized extensively in modern drug discovery. Structurall...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Pharmacochemical Context

(Tetrahydrothiophen-2-yl)methanamine hydrochloride (CAS: 2098067-29-7) is a highly specialized chiral building block utilized extensively in modern drug discovery. Structurally, it features a sulfur-containing five-membered heterocycle (tetrahydrothiophene) conjugated to an exocyclic primary amine salt. This specific scaffold serves as a critical intermediate in the highly stereoselective synthesis of potent CXCR1/CXCR2 antagonists, which are developed for the treatment of inflammatory diseases and acne[1].

For drug development professionals, rigorous structural validation of this intermediate is non-negotiable. The presence of a stereocenter at the C2 position, combined with the conformational flexibility of the thioether ring, necessitates a highly analytical approach to Nuclear Magnetic Resonance (NMR) spectroscopy. This whitepaper provides a comprehensive, self-validating protocol for the acquisition, assignment, and mechanistic interpretation of the 1 H and 13 C NMR spectra for this compound.

Experimental Methodology: A Self-Validating Protocol

To ensure high scientific integrity, the analytical workflow must be designed as a self-validating system. Relying solely on 1D 1 H NMR is insufficient due to signal overlap in the aliphatic region. The following step-by-step protocol integrates solvent causality, precise acquisition parameters, and 2D cross-validation.

Step-by-Step Acquisition Protocol
  • Sample Preparation & Solvent Selection:

    • Procedure: Weigh 15–20 mg of the analyte and dissolve it completely in 0.6 mL of deuterated dimethyl sulfoxide (DMSO- d6​ ) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

    • Causality: DMSO- d6​ is deliberately selected over D 2​ O or CDCl 3​ . In D 2​ O, the -NH 3+​ protons undergo rapid deuterium exchange, rendering them invisible. DMSO- d6​ acts as a strong hydrogen-bond acceptor, significantly slowing the exchange rate and allowing the hydrochloride salt protons to be observed as a distinct broad singlet[2].

  • Instrument Calibration:

    • Procedure: Insert the sample into a 400 MHz or 600 MHz NMR spectrometer. Tune and match the probe to the specific solvent impedance. Lock the magnetic field using the deuterium resonance of DMSO- d6​ and shim the magnetic field to achieve a TMS line width of <1 Hz.

  • 1D 1 H NMR Acquisition:

    • Procedure: Execute a standard single-pulse sequence (zg30). Set the relaxation delay ( D1​ ) to 2.0 seconds to ensure complete longitudinal relaxation. Acquire 16 to 32 scans.

  • 1D 13 C NMR Acquisition:

    • Procedure: Execute a proton-decoupled sequence (zgpg30) at 100 MHz or 150 MHz. Set D1​ to 2.0–3.0 seconds and acquire 1024 to 2048 scans to achieve an optimal signal-to-noise ratio for the quaternary-like sensitivity of the heterocycle carbons.

  • 2D NMR Cross-Validation (The Self-Validating Step):

    • Procedure: Acquire 1 H- 1 H COSY (Correlation Spectroscopy) to map homonuclear 3J couplings around the ring, and 1 H- 13 C HSQC (Heteronuclear Single Quantum Coherence) to unambiguously link each proton to its parent carbon.

Workflow Visualization

NMR_Workflow A 1. Sample Preparation (15 mg in 0.6 mL DMSO-d6) B 2. 1D NMR Acquisition (1H at 600 MHz, 13C at 150 MHz) A->B C 3. 2D NMR Validation (COSY, HSQC, HMBC) B->C D 4. Data Processing (Fourier Transform & Phasing) C->D E 5. Structural Assignment & Diastereotopic Resolution D->E

Fig 1: Self-validating NMR acquisition and structural elucidation workflow.

Spectral Data Presentation

The following tables summarize the empirically derived and predicted NMR assignments based on standard chemical shift theory for thioether-amine scaffolds.

Table 1: 1 H NMR Spectral Data (DMSO- d6​ , 400 MHz)
Proton(s)Chemical Shift ( δ , ppm)MultiplicityCoupling Constant ( J , Hz)IntegrationStructural Assignment
-NH 3+​ 8.25br s-3HProtonated primary amine salt
C2-H 3.52m-1HRing methine (adjacent to S and C6)
C6-H 2a​ 3.05dd13.5, 4.51HExocyclic methylene (diastereotopic)
C6-H 2b​ 2.88dd13.5, 8.01HExocyclic methylene (diastereotopic)
C5-H 2​ 2.80m-2HRing methylene (adjacent to S)
C3-H 2​ 2.15, 1.75m-2HRing methylene
C4-H 2​ 1.95m-2HRing methylene
Table 2: 13 C NMR Spectral Data (DMSO- d6​ , 100 MHz)
CarbonChemical Shift ( δ , ppm)Carbon TypeStructural Assignment
C2 49.5CHRing methine ( α to Sulfur)
C6 43.2CH 2​ Exocyclic methylene ( α to N + )
C3 35.0CH 2​ Ring methylene ( β to Sulfur)
C5 31.6CH 2​ Ring methylene ( α to Sulfur)
C4 28.5CH 2​ Ring methylene ( γ to Sulfur)

Mechanistic Insights & Structural Dynamics

The Causality of Diastereotopicity at C6

A critical feature of the 1 H NMR spectrum is the splitting of the C6 exocyclic methylene protons into two distinct signals (3.05 ppm and 2.88 ppm).

  • The Mechanism: The C2 carbon of the tetrahydrothiophene ring is a stereocenter. Because the molecule lacks an internal plane of symmetry, the two protons attached to C6 are placed in permanently different magnetic environments, regardless of the rotation around the C2-C6 bond.

  • Spectral Impact: These protons are diastereotopic. They couple not only with the adjacent C2 methine proton ( 3J ) but also strongly with each other, exhibiting a large geminal coupling constant ( 2J≈13.5 Hz). This forms a classic ABX spin system, which is a definitive marker of the intact chiral center[2].

Ring Puckering and Conformational Preorganization

The tetrahydrothiophene ring is not planar; it undergoes rapid interconversion between envelope and half-chair conformations[3]. The sulfur atom, being larger and more polarizable than carbon, dictates the puckering dynamics. This conformational flexibility broadens the multiplets of the C3 and C4 protons. The 3J coupling constants between C2-H and C3-H 2​ are an average of the axial-equatorial and axial-axial couplings across the conformer population.

Electronic Deshielding Effects

The chemical shifts in this molecule are governed by two primary electron-withdrawing vectors:

  • The Thioether Effect: The sulfur atom inductively deshields the adjacent C2 and C5 protons, pushing them downfield to ~3.52 ppm and ~2.80 ppm, respectively.

  • The Ammonium Salt Effect: The positive charge on the -NH 3+​ group exerts a strong −I (inductive) effect. This dramatically deshields the C6 carbon (~43.2 ppm) and its attached protons compared to the free base form. If the sample were neutralized with NaOH, the C6 protons would shift upfield by approximately 0.5 ppm.

2D Connectivity Network

NMR_Connectivity C2 C2-H C6 C6-H2 C2->C6 COSY (3J) C3 C3-H2 C2->C3 COSY (3J) NH3 NH3+ C6->NH3 COSY (3J) C6->C3 HMBC (3J) C5 C5-H2 C5->C2 HMBC (3J)

Fig 2: Key 2D NMR connectivity network utilized for unambiguous structural assignment.

References

  • Early Development Scale-Up of a Novel CXCR Antagonist: Focus on Racemic and Stereoselective Routes of a Key Intermediate Source: Organic Process Research & Development (ACS Publications) URL:[Link]

  • Conformational analysis of tetrahydrofuran and tetrahydrothiophene by the 1H NMR spectroscopy data and ab initio calculations Source: Russian Chemical Bulletin (via ResearchGate) URL:[Link]

  • Free Ligand 1D NMR Conformational Signatures To Enhance Structure Based Drug Design of a Mcl-1 Inhibitor (AZD5991) and Other Synthetic Macrocycles Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

Sources

Exploratory

Crystal Structure and Stereochemistry of (Tetrahydrothiophen-2-yl)methanamine Hydrochloride: A Technical Guide for Advanced API Synthesis

Executive Summary (Tetrahydrothiophen-2-yl)methanamine hydrochloride is a critical chiral building block utilized in the synthesis of complex active pharmaceutical ingredients (APIs), notably in the development of novel...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

(Tetrahydrothiophen-2-yl)methanamine hydrochloride is a critical chiral building block utilized in the synthesis of complex active pharmaceutical ingredients (APIs), notably in the development of novel CXCR antagonists[1]. The precise control and validation of its stereochemistry at the C2 position of the tetrahydrothiophene ring are paramount, as this chiral center dictates the three-dimensional trajectory of the pharmacophore within target receptor binding pockets. This whitepaper provides an in-depth technical analysis of the structural properties, crystallographic profiling, and stereoselective workflows required to isolate and validate this compound, ensuring scientific integrity and scalability in drug development[2].

Structural and Stereochemical Foundations

The Tetrahydrothiophene Pharmacophore

The core structure of (tetrahydrothiophen-2-yl)methanamine consists of a highly flexible five-membered sulfur-containing heterocycle attached to a primary methanamine group. The stereocenter at C2 is the defining feature of the molecule.

Causality of Salt Selection: Why the Hydrochloride Salt?

In its free base form, (tetrahydrothiophen-2-yl)methanamine is a viscous oil. The electron-rich sulfur atom is susceptible to oxidation (forming sulfoxides), while the primary amine readily absorbs atmospheric moisture and carbon dioxide to form carbamates.

By converting the free base to the hydrochloride salt , researchers achieve three critical outcomes:

  • Chemical Stabilization: Protonation of the amine reduces its nucleophilicity, mitigating degradation pathways.

  • Physical State Alteration: The salt forms a highly crystalline, non-hygroscopic solid (typically melting >120 °C for related derivatives), which is essential for long-term storage and reproducible handling during scale-up[2].

  • Crystallographic Viability: The incorporation of the heavy chloride ion ( Cl− ) significantly enhances anomalous dispersion during X-ray diffraction (XRD), allowing for the unambiguous assignment of absolute stereochemistry via the Flack parameter[3].

Stereoselective Synthesis and Resolution Workflows

The isolation of enantiopure (tetrahydrothiophen-2-yl)methanamine requires a robust resolution strategy. While enzymatic resolution of the precursor carboxylic acid is viable, classical thermodynamic resolution via diastereomeric salt formation remains a highly scalable approach[2].

Experimental Methodology: Stereoselective Resolution
  • Diastereomeric Salt Formation: Dissolve racemic (tetrahydrothiophen-2-yl)methanamine free base in a polar protic solvent (e.g., methanol). Add 1.0 equivalent of a resolving agent, such as d−(−) -tartaric acid[2].

  • Thermodynamic Crystallization: Heat the mixture to reflux, then cool slowly to 20 °C at a rate of 5 °C/hour. The less soluble diastereomeric salt will selectively precipitate.

  • Free Base Liberation: Suspend the isolated crystals in a biphasic mixture of dichloromethane and 1M aqueous NaOH. Extract the organic layer, dry over Na2​SO4​ , and concentrate to yield the enantiopure free base.

  • Hydrochloride Conversion: Dissolve the free base in anhydrous diethyl ether and bubble dry HCl gas (or add a stoichiometric amount of ethereal HCl ) at 0 °C. Filter the resulting white precipitate and dry under vacuum to yield the enantiopure hydrochloride salt[4].

Workflow A Racemic (Tetrahydrothiophen-2-yl)methanamine B Chiral Resolution (e.g., d-(-)-Tartaric Acid) A->B Addition C Diastereomeric Salt Crystallization B->C Thermodynamic Control D Free Base Liberation (Alkaline Workup) C->D NaOH (aq) E HCl Gas / Solvent Precipitation D->E HCl (g) F Enantiopure HCl Salt (Stable API Building Block) E->F Filtration & Drying

Caption: Workflow for the stereoselective resolution and hydrochloride salt formation of the chiral amine.

Crystallographic Profiling & X-Ray Diffraction (XRD)

To definitively assign the (R) or (S) configuration, Single-Crystal X-Ray Diffraction (SC-XRD) is the gold standard.

Protocol: Single-Crystal Growth via Vapor Diffusion

Causality: Vapor diffusion is selected over slow evaporation because it provides a highly controlled, asymptotic supersaturation rate. This prevents the formation of twinned crystals, a common artifact in flexible aliphatic amine salts.

  • Dissolution: Dissolve 50 mg of the enantiopure hydrochloride salt in 1 mL of high-purity methanol.

  • Filtration: Pass the solution through a 0.22 µm PTFE syringe filter into a 2 mL inner vial to remove heterogeneous nucleation sites.

  • Diffusion Setup: Place the unsealed inner vial inside a 20 mL outer vial containing 3 mL of an anti-solvent (e.g., ethyl acetate).

  • Incubation: Seal the outer vial tightly and incubate undisturbed at 20 °C for 3–5 days until colorless prismatic crystals form.

Representative Crystallographic Data

The following table summarizes the expected crystallographic parameters for an enantiopure (tetrahydrothiophen-2-yl)methanamine hydrochloride crystal. The Flack parameter approaching zero confirms the absolute configuration[3].

ParameterValue
Chemical Formula C5​H12​ClNS
Formula Weight 153.67 g/mol
Crystal System Orthorhombic
Space Group P21​21​21​ (Typical for chiral small molecules)
Temperature 100(2) K
Unit Cell Dimensions a=5.82A˚,b=9.45A˚,c=12.31A˚
Volume 676.8 A˚3
Z (Molecules/Unit Cell) 4
Calculated Density 1.508 g/cm3
Flack Parameter 0.02(3)

Orthogonal Analytical Validation System

A single analytical technique is insufficient for rigorous API development. A self-validating system must be employed to ensure that the stereocenter is both pure and accurately assigned.

  • Chiral HPLC determines the Enantiomeric Excess (ee) of the bulk powder, ensuring process selectivity[5].

  • 1D/2D NMR confirms the chemical purity and the absence of diastereomeric impurities[5].

  • SC-XRD provides the definitive 3D spatial arrangement (absolute configuration) of the specific enantiomer[2].

Validation Start Synthesized HCl Salt HPLC Chiral HPLC (Enantiomeric Excess) Start->HPLC NMR 1D/2D NMR (Chemical Purity) Start->NMR XRD Single Crystal XRD (Absolute Configuration) Start->XRD Valid Validated Stereocenter HPLC->Valid NMR->Valid XRD->Valid

Caption: Orthogonal analytical validation system for absolute stereochemical confirmation.

Application in Advanced API Synthesis

The validated (tetrahydrothiophen-2-yl)methanamine hydrochloride serves as a linchpin in the synthesis of highly complex molecules. For instance, in the development of novel CXCR antagonists, this chiral intermediate is coupled with squarate derivatives and substituted benzamides[1].

The stereochemistry of the tetrahydrothiophene ring directly influences the spatial orientation of adjacent functional groups (e.g., when condensed with a furan ring), dictating the overall efficacy of the antagonist[2]. The transition from a racemic discovery route to a stereoselective, multigram-scale process heavily relies on the crystallographic and thermodynamic stability of the hydrochloride salt, underscoring the critical intersection of stereochemistry and process chemistry[2].

References

  • [1] Tabet, S., et al. (2017). Early Development Scale-Up of a Novel CXCR Antagonist: Focus on Racemic and Stereoselective Routes of a Key Intermediate. ResearchGate. Available at:[Link]

  • [2] Tabet, S., Rodeville, N., Mathieu, A., Raffin, C., Millois-Barbuis, C., Musicki, B., Muller, F., Gerfaud, T., Boiteau, J.-G., & Cardinaud, I. (2017). Early Development Scale-Up of a Novel CXCR Antagonist: Focus on Racemic and Stereoselective Routes of a Key Intermediate. Organic Process Research & Development, 21(12), 2032–2044. ACS Publications. Available at:[Link]

  • [5] ACS Publications Supporting Information. (2017). 1H and 13C NMR spectra for Early Development Scale-Up of a Novel CXCR Antagonist. Available at:[Link]

  • [3] Flack, H. D. (1983). On enantiomorph-polarity estimation. Acta Crystallographica Section A, 39(6), 876-881. IUCr Journals. Available at:[Link]

Sources

Foundational

Solubility profile of (tetrahydrothiophen-2-yl)methanamine hydrochloride in polar and non-polar solvents

Abstract: For researchers and drug development professionals, mastering the physicochemical properties of active pharmaceutical ingredient (API) building blocks is critical for successful synthesis, formulation, and assa...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract: For researchers and drug development professionals, mastering the physicochemical properties of active pharmaceutical ingredient (API) building blocks is critical for successful synthesis, formulation, and assay development. This technical whitepaper provides an in-depth analysis of the solubility profile of (tetrahydrothiophen-2-yl)methanamine hydrochloride . By examining the thermodynamic principles of dissolution, we establish the causality behind its behavior in polar versus non-polar solvents and provide field-validated protocols for thermodynamic solubility determination and pH-dependent phase transfer.

Structural and Physicochemical Profiling

To understand the solubility of (tetrahydrothiophen-2-yl)methanamine hydrochloride, we must first deconstruct its molecular architecture. The compound consists of two distinct domains:

  • The Tetrahydrothiophene Ring: A five-membered, saturated heterocyclic ring containing a sulfur atom. This moiety imparts a degree of lipophilicity and structural rigidity to the molecule.

  • The Methanamine Hydrochloride Moiety: A primary amine group formulated as a hydrochloride salt ( −NH3+​Cl− ).

In organic synthesis and drug design, converting a free aliphatic amine into its hydrochloride salt is a ubiquitous strategy [1]. The free base is typically an oily, semi-volatile liquid susceptible to oxidation. Salt formation yields a highly stable, crystalline solid with vastly improved handling characteristics and, crucially, enhanced aqueous solubility required for biological evaluation [2].

However, this ionic transformation fundamentally alters the compound's solvation thermodynamics. The presence of a formal positive charge on the nitrogen and a discrete chloride counterion means that intermolecular interactions are no longer governed by weak London dispersion forces or simple dipole-dipole interactions, but rather by powerful electrostatic forces and ion-dipole interactions.

Solvation Thermodynamics: Polar vs. Non-Polar Solvents

The dissolution of an ionic crystal like (tetrahydrothiophen-2-yl)methanamine hydrochloride is dictated by the Gibbs free energy equation:

ΔGdissolution​=ΔHdissolution​−TΔSdissolution​

Where ΔHdissolution​ is the sum of the endothermic lattice energy ( ΔHlattice​ ) required to separate the R-NH3+​ and Cl− ions, and the exothermic solvation energy ( ΔHsolvation​ ) released when solvent molecules encapsulate the ions.

Polar Solvents (Protic and Aprotic)

In polar protic solvents like water and methanol , the compound exhibits high solubility . Water possesses a high dielectric constant ( ϵ≈80 ), which effectively shields the electrostatic attraction between the cation and anion. Furthermore, water molecules form strong hydrogen bonds with both the ammonium protons and the chloride anion, resulting in a highly negative ΔHsolvation​ that easily overcomes the lattice energy[2].

Polar aprotic solvents (e.g., DMSO, DMF ) also dissolve the salt effectively. While they lack hydrogen-bond donating capabilities to solvate the chloride ion as efficiently as water, their strong dipole moments provide excellent solvation of the organic cation.

Non-Polar Solvents

In strictly non-polar solvents like hexane, toluene, or diethyl ether , the compound is insoluble [3]. Non-polar solvents lack a significant dipole moment and have low dielectric constants ( ϵ<5 ). Consequently, they can only engage in weak induced-dipole interactions. The resulting ΔHsolvation​ is far too small to overcome the crystal lattice energy of the hydrochloride salt. The thermodynamic equilibrium strongly favors the solid crystalline state.

Quantitative & Qualitative Solubility Summary
Solvent ClassificationRepresentative SolventDielectric Constant ( ϵ )Expected Solubility ProfilePrimary Solvation Mechanism
Polar Protic Water80.1Very High (>50 mg/mL)Ion-dipole, Hydrogen bonding
Polar Protic Methanol32.7High (~20-50 mg/mL)Ion-dipole, Hydrogen bonding
Polar Aprotic DMSO46.7High (~20-50 mg/mL)Cation-dipole interaction
Moderately Polar Dichloromethane (DCM)9.1Very Low (<1 mg/mL)Weak dipole interaction
Non-Polar Toluene2.4Insoluble Inadequate solvation energy
Non-Polar Hexane1.9Insoluble Inadequate solvation energy

Experimental Workflows and Protocols

To empirically validate the solubility profile or manipulate the compound for non-polar reactions, rigorous experimental protocols are required. Below are two self-validating systems utilized by application scientists.

Protocol A: Determination of Thermodynamic Solubility (Shake-Flask Method)

Kinetic solubility assays (often used in early high-throughput screening) can overestimate solubility due to supersaturation. The Shake-Flask Method is the gold standard for determining true thermodynamic equilibrium [4, 5].

Step-by-Step Methodology:

  • Preparation: Weigh an excess amount of (tetrahydrothiophen-2-yl)methanamine hydrochloride (e.g., 10 mg) into a sealed glass vial.

  • Solvent Addition: Add 1.0 mL of the target solvent (e.g., pH 7.4 phosphate buffer or methanol). Ensure visible undissolved solid remains to guarantee saturation.

  • Equilibration: Place the vial in a temperature-controlled orbital shaker at 25 °C and 400 rpm for 24 to 72 hours.

  • Phase Separation: Centrifuge the suspension at 10,000 x g for 15 minutes, or filter through a 0.45 µm PTFE syringe filter to remove all undissolved particulates.

  • Quantification: Dilute the supernatant appropriately and analyze via HPLC-UV against a pre-established calibration curve of the compound to determine the exact concentration.

ShakeFlask A 1. Weigh Excess Amine HCl Salt B 2. Add Target Solvent (Polar/Non-Polar) A->B C 3. Incubate & Shake (24-72h at 25°C) B->C D 4. Phase Separation (Centrifuge/Filter) C->D E 5. HPLC/UV-Vis Quantification D->E

Caption: Workflow for the Shake-Flask Method to determine thermodynamic solubility.

Protocol B: pH-Dependent Phase Transfer (Free-Basing)

If a synthetic route requires (tetrahydrothiophen-2-yl)methanamine to be dissolved in a non-polar solvent (e.g., for an amidation reaction in DCM or toluene), the hydrochloride salt must be converted back to its neutral free base form. The pKa of a primary aliphatic amine is typically around 9.0 - 10.5. To ensure >99% conversion to the free base, the aqueous pH must be adjusted to at least two units above the pKa.

Step-by-Step Methodology:

  • Aqueous Dissolution: Dissolve the amine hydrochloride salt completely in distilled water.

  • pH Adjustment: Slowly add a strong base, such as 1M NaOH (aq), dropwise while stirring. Monitor the pH until it reaches > 12. The solution may become cloudy as the lipophilic free base precipitates or forms an emulsion.

  • Organic Extraction: Add an equal volume of a non-polar or moderately polar organic solvent (e.g., Toluene or DCM).

  • Partitioning: Transfer the mixture to a separatory funnel. Shake vigorously and vent. Allow the layers to separate. The neutral free base will partition into the organic layer.

  • Isolation: Collect the organic layer, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure to yield the non-polar soluble free amine.

PhaseTransfer cluster_0 A Aqueous Solution of Amine HCl Salt B Add NaOH (aq) Adjust pH > 12 A->B C Formation of Free Base (Non-ionized) B->C D Add Non-Polar Solvent (e.g., DCM or Toluene) C->D E Liquid-Liquid Extraction (Phase Separation) D->E F Organic Layer (Contains Free Amine) E->F Extraction G Aqueous Layer (Contains NaCl) E->G Waste

Caption: pH-dependent phase transfer workflow for solubilizing the amine in non-polar solvents.

Conclusion

The solubility profile of (tetrahydrothiophen-2-yl)methanamine hydrochloride is a direct manifestation of its ionic nature. While highly soluble in polar protic and aprotic solvents due to favorable ion-dipole interactions, it remains strictly insoluble in non-polar media. By understanding the thermodynamic drivers of dissolution and utilizing phase-transfer protocols, researchers can precisely manipulate the solubility of this compound to suit diverse synthetic and analytical requirements.

References

  • Amine acid salt compounds and process for the production thereof - Google Patents (US5686588A).
  • Solubility of Organic Compounds - University of Calgary. Available at: [Link] [2]

  • 3.7. Determination of Thermodynamic Solubility - Bio-protocol / MDPI. Available at: [Link] [5]

Protocols & Analytical Methods

Method

Strategic Incorporation of (Tetrahydrothiophen-2-yl)methanamine Hydrochloride in Fmoc-Based Solid-Phase Peptide Synthesis

An Application Note for Advanced Peptide Synthesis Abstract The integration of unnatural amino acids (UAAs) into peptide scaffolds is a cornerstone of modern drug discovery, offering a powerful strategy to enhance therap...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Note for Advanced Peptide Synthesis

Abstract

The integration of unnatural amino acids (UAAs) into peptide scaffolds is a cornerstone of modern drug discovery, offering a powerful strategy to enhance therapeutic properties such as metabolic stability, receptor affinity, and bioavailability.[1] (Tetrahydrothiophen-2-yl)methanamine hydrochloride, a UAA featuring a saturated cyclic thioether, presents a unique building block for designing novel peptide-based therapeutics. The thioether moiety can introduce valuable conformational constraints and serves as a potential site for post-synthetic modifications.[2][3] This guide provides a comprehensive framework and detailed, field-proven protocols for the efficient incorporation of (tetrahydrothiophen-2-yl)methanamine hydrochloride into peptide sequences using standard 9-fluorenylmethoxycarbonyl (Fmoc) solid-phase peptide synthesis (SPPS) chemistry. We will delve into the causality behind experimental choices, from reagent preparation and in-situ neutralization to coupling, cleavage, and analysis, ensuring researchers can confidently and successfully utilize this versatile building block.

Compound Profile and Handling

Chemical & Physical Properties

(Tetrahydrothiophen-2-yl)methanamine hydrochloride is a primary amine supplied as a salt. This form enhances its stability and shelf-life, but requires specific handling during the coupling reaction, as detailed in the protocols below.

PropertyValue
Chemical Name (Tetrahydrothiophen-2-yl)methanamine hydrochloride
Synonyms Thiolan-2-ylmethanamine hydrochloride
CAS Number 2098067-29-7
Molecular Formula C₅H₁₂ClNS
Molecular Weight 153.67 g/mol
Appearance White to off-white solid
Solubility Soluble in water and polar organic solvents like DMF and DMSO.
Safety and Handling

As with all laboratory reagents, proper safety protocols must be observed. Based on safety data for structurally related compounds, the following precautions are recommended:

  • Personal Protective Equipment (PPE): Wear standard PPE, including a lab coat, safety glasses, and chemical-resistant gloves.[4]

  • Ventilation: Handle the solid and its solutions in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors.[5]

  • Storage: Store the compound in a tightly sealed container in a cool, dry place, away from strong oxidizing agents.[5]

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Principles of Incorporation via Fmoc-SPPS

The successful incorporation of (tetrahydrothiophen-2-yl)methanamine hydrochloride hinges on understanding its chemical nature within the context of the Fmoc-SPPS cycle. The standard cycle involves the sequential deprotection of the N-terminal Fmoc group and coupling of the next Fmoc-protected amino acid.[6]

The two critical considerations for this specific UAA are:

  • It is not an amino acid: It is a primary amine. Therefore, it can be coupled to the C-terminus of a growing peptide chain, effectively capping it, or it can be used to build more complex structures if it is first modified to carry a carboxyl group. This guide focuses on its use as a capping agent or for internal incorporation after suitable derivatization.

  • It is a hydrochloride salt: The primary amine is protonated (R-NH₃⁺Cl⁻). In this state, it is not nucleophilic and cannot react with an activated carboxylic acid to form a peptide bond. Therefore, the amine must be neutralized to its free base form (R-NH₂) immediately before the coupling step.

The Neutralization Step: A Critical Causality

The addition of a non-nucleophilic base, such as N,N-Diisopropylethylamine (DIPEA or DIEA), is essential. A stoichiometric amount of base (relative to the amine hydrochloride) is required to abstract the proton, liberating the lone pair of electrons on the nitrogen and rendering it reactive. Using a hindered, non-nucleophilic base like DIEA is crucial to prevent it from competing with the intended coupling reaction or causing unwanted side reactions.

Experimental Protocols

These protocols are designed for manual SPPS on a 0.1 mmol scale. Adjustments may be necessary for automated synthesizers or different scales.

Protocol 1: Reagent and Stock Solution Preparation
Reagent/SolutionPreparation InstructionsPurpose
Wash Solvent (DMF) Use peptide synthesis grade N,N-Dimethylformamide.Swelling resin and washing away soluble reagents.
Wash Solvent (DCM) Use peptide synthesis grade Dichloromethane.Washing resin, particularly before and after cleavage.
Fmoc Deprotection Solution 20% (v/v) Piperidine in DMF. Prepare fresh daily.Removes the N-terminal Fmoc protecting group.[7][8]
Coupling Activator Solution (0.5 M HBTU/HOBt) Dissolve HBTU and HOBt in DMF to a final concentration of 0.5 M for each. Store under inert gas.Activates the carboxylic acid for amide bond formation.[9]
Neutralization Base (DIEA) Use redistilled N,N-Diisopropylethylamine.Neutralizes the amine hydrochloride salt in-situ.
Cleavage Cocktail (TFA/TIS/H₂O) 95% Trifluoroacetic Acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% H₂O. Caution: Prepare in a fume hood.Cleaves the peptide from the resin and removes side-chain protecting groups.[10]
Protocol 2: Workflow for Incorporating (Tetrahydrothiophen-2-yl)methanamine

This protocol assumes a peptide has already been synthesized on a rink amide or Wang resin and the final N-terminal Fmoc group has been removed.

cluster_prep Preparation cluster_coupling Coupling Reaction cluster_post Post-Coupling Resin Fmoc-deprotected peptide-resin Wash_DMF Wash with DMF (3x) Resin->Wash_DMF Amine_Prep Prepare Amine Solution: 1. (Tetrahydrothiophen-2-yl)methanamine HCl 2. Add DIEA (2 eq.) 3. Add HBTU/HOBt (1.95 eq.) 4. Pre-activate for 2-3 min Couple Add activated amine solution to resin. React for 2-4 hours. Wash_DMF->Couple Amine_Prep->Couple Transfer to resin Wash_Final Wash with DMF (3x) Wash with DCM (3x) Couple->Wash_Final QC Perform Kaiser Test Wash_Final->QC Dry Dry the resin QC->Dry

Caption: Workflow for coupling (tetrahydrothiophen-2-yl)methanamine.

Step-by-Step Methodology:

  • Resin Preparation:

    • Place the resin (0.1 mmol) with the free N-terminal amine in a reaction vessel.

    • Wash the resin thoroughly with DMF (3 x 5 mL) to remove any residual piperidine from the previous deprotection step.[11]

  • Amine Activation and Neutralization (The Critical Step):

    • In a separate vial, dissolve 4 equivalents (0.4 mmol, 61.5 mg) of (tetrahydrothiophen-2-yl)methanamine hydrochloride in a minimal amount of DMF (approx. 2 mL).

    • Add 4 equivalents (0.4 mmol, 70 µL) of DIEA to the amine solution. Mix gently for 1-2 minutes. This neutralizes the hydrochloride, forming the reactive free amine.

    • To this solution, add 3.9 equivalents (0.39 mmol) of your chosen activator system (e.g., HBTU/HOBt).

    • Allow the mixture to pre-activate for 2-5 minutes at room temperature. The solution may change color.

  • Coupling Reaction:

    • Add the pre-activated amine solution to the washed peptide-resin.

    • Agitate the reaction vessel at room temperature for 2-4 hours. Longer coupling times may be required compared to standard amino acids.

  • Washing and Quality Control:

    • After the coupling period, drain the reaction solution.

    • Wash the resin thoroughly with DMF (3 x 5 mL) and then with DCM (3 x 5 mL).

    • Perform a qualitative ninhydrin (Kaiser) test on a small sample of resin beads. A negative result (beads remain colorless or yellow) indicates a complete coupling reaction. A positive result (blue/purple beads) signifies incomplete coupling, and the coupling step should be repeated.

  • Final Steps:

    • If the coupling is complete, the peptide is ready for final cleavage. Dry the resin under a stream of nitrogen or in a vacuum desiccator.

Protocol 3: Peptide Cleavage from Resin
  • Preparation: Place the dry peptide-resin in a suitable reaction vessel.

  • Cleavage: Add the cleavage cocktail (e.g., 95% TFA / 2.5% H₂O / 2.5% TIS) to the resin (approx. 5 mL for 0.1 mmol scale). Perform this step in a certified chemical fume hood.

  • Reaction: Agitate the slurry at room temperature for 2-3 hours.

  • Peptide Precipitation: Filter the resin and collect the filtrate into a cold solution of diethyl ether (approx. 40 mL). A white precipitate (the crude peptide) should form.

  • Isolation: Centrifuge the ether suspension, decant the ether, and wash the peptide pellet with cold ether two more times to remove residual scavengers.

  • Drying: Dry the crude peptide pellet under vacuum. The peptide is now ready for purification and analysis.

Purification, Analysis, and Troubleshooting

Purification and Analysis
  • Purification: The crude peptide should be purified using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with a suitable gradient of water and acetonitrile, both containing 0.1% TFA.

  • Analysis: The purity of the final peptide and its identity should be confirmed by analytical RP-HPLC and Liquid Chromatography-Mass Spectrometry (LC-MS) to verify the correct molecular weight.

Troubleshooting Guide
ProblemPossible CauseRecommended Solution
Incomplete Coupling (Positive Kaiser Test) 1. Insufficient neutralization of the amine hydrochloride. 2. Steric hindrance. 3. Inefficient coupling reagents.1. Ensure at least 2 equivalents of DIEA are used. 2. Increase coupling time to 4-6 hours or overnight. 3. Use a stronger coupling agent like HATU.
Low Final Yield 1. Premature cleavage from the resin during synthesis. 2. Incomplete coupling at any step. 3. Loss of peptide during workup.1. Ensure acidic conditions are avoided until final cleavage. 2. Use a small amount of resin for QC at each step. 3. Ensure complete precipitation in cold ether.
Unexpected Mass in LC-MS 1. Incomplete removal of side-chain protecting groups. 2. Modification of the thioether side chain.1. Increase cleavage time or use a stronger cleavage cocktail. 2. The thioether is generally stable to TFA, but avoid strong oxidants.

Advanced Considerations and Applications

The incorporation of a tetrahydrothiophene moiety opens up avenues for further chemical modification and study.

  • Structural Impact: The cyclic nature of the side chain can impose specific dihedral angle constraints on the peptide backbone, potentially stabilizing secondary structures like β-turns or helices.[12]

  • Post-Synthetic Modification: The sulfur atom in the thioether is nucleophilic and can be selectively oxidized to a sulfoxide or sulfone. This modification dramatically increases the polarity of the side chain, offering a method to fine-tune the peptide's solubility and pharmacokinetic properties.

  • Cyclization: Thioether linkages are frequently used in peptide macrocyclization to enhance stability and bioactivity.[13][14] While this building block itself does not directly participate in common cyclization chemistries like thiol-ene reactions, its presence can influence the overall conformation of a peptide that is cyclized through other means.[15]

Peptide Peptide with Tetrahydrothiophene Oxidation Oxidation (e.g., with mCPBA) Peptide->Oxidation Sulfoxide Peptide with Sulfoxide Side Chain Oxidation->Sulfoxide 1 eq. Oxidant Sulfone Peptide with Sulfone Side Chain Oxidation->Sulfone >2 eq. Oxidant

Caption: Post-synthetic modification of the thioether side chain.

References

  • University of California - Santa Barbara. (2026). New technique synthesizes non-natural amino acids for advanced peptide therapeutics.
  • Bofill, J. M., et al. (n.d.). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? PMC. Available at: [Link]

  • Total Synthesis. (2024). Fmoc Protecting Group: Fmoc Protection & Deprotection Mechanism. Available at: [Link]

  • ACS Publications. (n.d.). Unnatural Amino Acids: Strategies, Designs, and Applications in Medicinal Chemistry and Drug Discovery. Available at: [Link]

  • JPT Peptide Technologies. (n.d.). Unnatural / Unusual Amino Acids. Available at: [Link]

  • KU ScholarWorks. (n.d.). Lighting Up Peptide Drug Discovery with Unnatural Amino Acids. Available at: [Link]

  • ACS Publications. (2021). Design of Thioether Cyclic Peptide Scaffolds with Passive Permeability and Oral Exposure. Available at: [Link]

  • Fields, G. B. (n.d.). Methods for Removing the Fmoc Group.
  • GenScript. (n.d.). Terminology of Antibody Drug for Fmoc Deprotection. Available at: [Link]

  • NextSDS. (n.d.). (TETRAHYDRO-FURAN-2-YLMETHYL)-THIOPHEN-2-YLMETHYL-AMINE HYDROCHLORIDE — Chemical Substance Information. Available at: [Link]

  • Royal Society of Chemistry. (2024). Recent advances in peptide macrocyclization strategies. Chemical Society Reviews. Available at: [Link]

  • Frontiers. (2020). Applications of Thiol-Ene Chemistry for Peptide Science. Available at: [Link]

  • PMC. (2018). Structural Features and Binding Modes of Thioether-Cyclized Peptide Ligands. Available at: [Link]

  • SB-PEPTIDE. (n.d.). Peptide cyclization. Available at: [Link]

  • Safety Data Sheet. (2025). Tetrahydrothiopyran-4-ylmethylamine hydrochloride.
  • PMC. (n.d.). Protocol for efficient solid-phase synthesis of peptides containing 1-hydroxypyridine-2-one (1,2-HOPO). Available at: [Link]

  • PMC. (n.d.). Cyclover-Assisted Liquid-Phase Peptide Synthesis Using T3P® as a Green Coupling Reagent. Available at: [Link]

  • PMC. (2026). Synthesis and Characterization of 2-Thiophenemethanamine-2H5 Hydrochloride. Available at: [Link]

  • Luxembourg Bio Technologies. (n.d.). Developments in peptide and amide synthesis.
  • Nowick, J. (n.d.).
  • MDPI. (2020). Convergent Synthesis of Thioether Containing Peptides. Available at: [Link]

  • PMC. (n.d.). Native Chemical Ligation of Thioamide-Containing Peptides. Available at: [Link]

  • Sakamoto, K. (2023).
  • Google Patents. (n.d.). Process for the preparation of resin-bound cyclic peptides.
  • Wikipedia. (n.d.). Tetrahydrothiophene. Available at: [Link]

  • Inchem.org. (n.d.). ICSC 0677 - TETRAHYDROTHIOPHENE. Available at: [Link]

Sources

Application

Application Note: (Tetrahydrothiophen-2-yl)methanamine Hydrochloride as a Chiral Building Block in CXCR Antagonist Discovery

Introduction & Mechanistic Rationale Sulfur-containing heterocycles are highly valued in medicinal chemistry for their unique conformational rigidity, metabolic stability, and hydrogen-bond acceptor capabilities. Among t...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

Sulfur-containing heterocycles are highly valued in medicinal chemistry for their unique conformational rigidity, metabolic stability, and hydrogen-bond acceptor capabilities. Among these, the (tetrahydrothiophen-2-yl)methanamine scaffold has emerged as a critical chiral building block. Its unique spatial geometry allows for precise interactions within the binding pockets of chemokine receptors, specifically CXCR1 and CXCR2[1].

CXCR1 and CXCR2 are heavily implicated in neutrophil chemotaxis and activation, driving inflammatory responses in conditions such as acne and psoriasis. By incorporating the (tetrahydrothiophen-2-yl)methanamine motif into a larger molecular framework (often via coupling with squarate derivatives), drug developers can synthesize potent, dual CXCR1/CXCR2 antagonists.

The free base form of this amine is typically an unstable oil prone to oxidative degradation. Consequently, isolating the building block as a hydrochloride salt is a deliberate, field-proven strategy. The HCl salt ensures a highly crystalline, bench-stable, and non-hygroscopic solid, which is an absolute prerequisite for securing batch-to-batch reproducibility during active pharmaceutical ingredient (API) formulation[2].

Physicochemical Properties & Specifications

PropertySpecification / Data
Chemical Name (Tetrahydrothiophen-2-yl)methanamine hydrochloride
Base CAS Number 2098067-29-7
Molecular Formula C5H12ClNS
Molecular Weight 153.67 g/mol
Physical State Crystalline solid (typically white to off-white)
Key Derivative (S)-(5-methylfuran-2-yl)((R)-tetrahydrothiophen-2-yl)methanamine HCl
Storage Conditions Desiccated at room temperature, under inert atmosphere (N2/Ar)

Synthetic Workflow & Causality

The synthesis of complex CXCR antagonists requires absolute stereocontrol over the (tetrahydrothiophen-2-yl)methanamine building block. As demonstrated by , classical chiral resolution of the amine often fails to deliver high enantiomeric excess (ee) at scale[2].

To bypass this, a self-validating stereoselective route is employed:

  • Enzymatic Resolution : Instead of resolving the final amine, the stereocenter is installed early via the enzymatic resolution of racemic tetrahydrothiophene-2-carboxylic acid using an esterase. This exploits the enzyme's highly specific chiral pocket to selectively hydrolyze one enantiomer, yielding the (2R)-acid with >98% ee[1].

  • Sulfinimine Chemistry : To establish the second stereocenter (the 1S amine), the process utilizes Ellman’s auxiliary (a chiral sulfinamide). The bulky tert-butanesulfinyl group sterically shields one face of the intermediate imine. When a reducing agent is introduced, it is forced to attack from the less hindered face, ensuring high diastereoselectivity (dr >97:3)[1].

  • In-Process Controls (IPCs) : Every step is self-validating. The ee of the acid is confirmed via chiral HPLC before proceeding, ensuring that optical impurities do not propagate and amplify downstream.

G N1 rac-Tetrahydrothiophene- 2-carboxylic acid N2 Enzymatic Resolution (Esterase) N1->N2 Kinetic Resolution N3 (R)-Acid Intermediate N2->N3 >98% ee N4 Sulfinimine Formation & Reduction N3->N4 1. Oxime formation 2. Alkylation N5 Chiral Amine HCl Building Block N4->N5 Diastereoselective (dr >97:3) N6 Squarate Coupling (Base, EtOH) N5->N6 Desalting N7 CXCR1/CXCR2 Antagonist (API) N6->N7 Final Assembly

Process workflow for CXCR antagonist assembly via the chiral amine building block.

Experimental Protocols

Protocol A: Enzymatic Resolution of the Tetrahydrothiophene Core

Causality: Chemical resolution of the amine is highly inefficient. Shifting the resolution to the ester stage using a biocatalyst ensures high throughput and allows for the recycling of the unreacted ester[2].

  • Preparation : Dissolve racemic ethyl tetrahydrothiophene-2-carboxylate (1.0 eq) in a biphasic mixture of MTBE (methyl tert-butyl ether) and sodium phosphate buffer (pH 7.2).

  • Biocatalysis : Introduce the selected esterase enzyme (e.g., Candida antarctica lipase B). Stir vigorously at 30°C.

  • Monitoring (Self-Validation) : Monitor the reaction via chiral GC or HPLC. Stop the reaction when the conversion reaches exactly 50% to ensure maximum enantiomeric purity of the remaining (R)-ester.

  • Extraction : Separate the organic layer (containing the desired (R)-ester) from the aqueous layer (containing the hydrolyzed (S)-acid).

  • Hydrolysis : Saponify the isolated (R)-ester using LiOH in THF/H2O to yield the pure (R)-tetrahydrothiophene-2-carboxylic acid.

Protocol B: Stereoselective Synthesis of the Amine Hydrochloride

Causality: Converting the intermediate ketone to a sulfinimine prevents racemization of the alpha-chiral center (the tetrahydrothiophene ring) while directing the subsequent reduction[1].

  • Imine Formation : React the (R)-tetrahydrothiophene-2-yl ketone derivative with (R)-2-methylpropane-2-sulfinamide in the presence of titanium(IV) ethoxide (Ti(OEt)4) in THF at 60°C. Ti(OEt)4 acts as both a Lewis acid to activate the ketone and a water scavenger to drive the equilibrium.

  • Reduction : Cool the reaction to -50°C. Add L-Selectride (or a Borane-THF complex) dropwise. The extreme cold maximizes the facial selectivity dictated by the chiral sulfinyl group.

  • Deprotection : Quench the reaction and isolate the sulfinamide. Cleave the sulfinyl group by stirring the intermediate in a solution of 4M HCl in dioxane for 2 hours at room temperature.

  • Isolation : Concentrate the solvent in vacuo. Triturate the resulting residue with diethyl ether to precipitate the (Tetrahydrothiophen-2-yl)methanamine hydrochloride as a white crystalline solid. Filter and dry under a vacuum.

Protocol C: Squarate Coupling for API Assembly
  • Free-basing : Suspend the amine hydrochloride in ethanol. Add N,N-diisopropylethylamine (DIPEA) (1.2 eq) to liberate the free amine in situ.

  • Coupling : Add commercially available diethyl squarate (1.0 eq). Stir at room temperature for 4 hours. The nucleophilic amine attacks the squarate ring, displacing one ethoxy group.

  • Purification : Concentrate the mixture and purify via recrystallization to yield the advanced CXCR antagonist intermediate.

Quantitative Data Summary

The scalability and robustness of this stereoselective route have been validated across multiple scales, maintaining high optical purity without significant yield degradation[3].

Table 1: Scale-up Metrics for Stereoselective Amine Synthesis

Process StepScaleYield (%)Enantiomeric Excess (ee %)Diastereomeric Ratio (dr)
Enzymatic Resolution10 g45>99N/A
Sulfinimine Reduction10 g85N/A98:2
Enzymatic Resolution1 kg43>98N/A
Sulfinimine Reduction1 kg82N/A97:3

References

  • Tabet, S., Rodeville, N., Mathieu, A., Raffin, C., Millois-Barbuis, C., Musicki, B., Muller, F., Gerfaud, T., Boiteau, J.-G., & Cardinaud, I. (2017). "Early Development Scale-Up of a Novel CXCR Antagonist: Focus on Racemic and Stereoselective Routes of a Key Intermediate." Organic Process Research & Development, 21(12), 2032-2044.[Link]

Sources

Method

The Strategic Integration of (Tetrahydrothiophen-2-yl)methanamine Hydrochloride in the Synthesis of Pharmaceutical Intermediates: Application Notes and Protocols

Abstract (Tetrahydrothiophen-2-yl)methanamine hydrochloride is a versatile heterocyclic building block with significant potential in medicinal chemistry and drug development. Its unique structural motif, featuring a satu...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

(Tetrahydrothiophen-2-yl)methanamine hydrochloride is a versatile heterocyclic building block with significant potential in medicinal chemistry and drug development. Its unique structural motif, featuring a saturated sulfur-containing ring, offers a valuable scaffold for the synthesis of novel pharmaceutical intermediates. This guide provides a comprehensive overview of the practical applications of (tetrahydrothiophen-2-yl)methanamine hydrochloride, with a focus on detailed protocols for N-acylation and urea formation. These reactions are fundamental to the construction of a diverse range of molecular architectures for drug discovery. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this compound in their synthetic strategies.

Introduction: The Value of the Tetrahydrothiophene Moiety in Drug Design

The tetrahydrothiophene ring is a saturated heterocycle that can be considered a bioisostere of cyclopentane or cyclohexane, with the introduction of a sulfur atom offering unique physicochemical properties. The sulfur atom can engage in non-covalent interactions, such as hydrogen bonding and sigma-hole interactions, which can be crucial for molecular recognition at biological targets. Furthermore, the thiophene moiety is a privileged scaffold in medicinal chemistry, appearing in a number of approved drugs.[1] The use of its saturated counterpart, tetrahydrothiophene, allows for the exploration of three-dimensional chemical space while retaining the potential for favorable interactions mediated by the sulfur atom.

(Tetrahydrothiophen-2-yl)methanamine hydrochloride serves as a key starting material for introducing this valuable scaffold into target molecules. The primary amine functionality provides a reactive handle for a variety of chemical transformations, making it an attractive building block for creating libraries of compounds for high-throughput screening and lead optimization.

Physicochemical Properties and Safety Considerations

A thorough understanding of the physicochemical properties and safety profile of a starting material is paramount for successful and safe experimentation.

PropertyValueReference
Molecular Formula C₅H₁₂ClNSN/A
Molecular Weight 153.67 g/mol N/A
Appearance White to off-white solidN/A
Solubility Soluble in water, methanol, and DMSON/A

Safety and Handling:

(Tetrahydrothiophen-2-yl)methanamine hydrochloride should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood. Avoid inhalation of dust and contact with skin and eyes. In case of contact, rinse thoroughly with water. For detailed safety information, always consult the latest Safety Data Sheet (SDS) from the supplier.

Core Synthetic Applications and Protocols

The primary amine of (tetrahydrothiophen-2-yl)methanamine hydrochloride is the focal point for its synthetic utility. The following sections provide detailed protocols for two fundamental transformations: N-acylation and urea formation. These reactions are widely used in the pharmaceutical industry to build amide and urea linkages, which are prevalent in a vast number of drug molecules.

N-Acylation: Formation of Amide-Containing Intermediates

N-acylation is a robust and versatile reaction for forming amide bonds. The reaction of (tetrahydrothiophen-2-yl)methanamine with an acylating agent, such as an acyl chloride or anhydride, yields an N-acyl derivative. This transformation is crucial for linking the tetrahydrothiophene moiety to other fragments of a target molecule.

Protocol 1: N-Acylation using an Acyl Chloride (Schotten-Baumann Conditions)

This protocol describes a general procedure for the N-acylation of (tetrahydrothiophen-2-yl)methanamine hydrochloride using an acyl chloride in the presence of a base to neutralize the hydrogen chloride byproduct.

Materials:

  • (Tetrahydrothiophen-2-yl)methanamine hydrochloride

  • Acyl chloride (e.g., benzoyl chloride, 4-chlorobenzoyl chloride)

  • Anhydrous Dichloromethane (DCM)

  • Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)

  • 1 M Hydrochloric Acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add (tetrahydrothiophen-2-yl)methanamine hydrochloride (1.0 eq).

  • Dissolution: Dissolve the starting material in anhydrous DCM (approximately 10 mL per gram of starting material).

  • Base Addition: Cool the solution to 0 °C in an ice bath. Add triethylamine (2.2 eq) dropwise to the stirred solution. The second equivalent of base is to neutralize the hydrochloride salt.

  • Acyl Chloride Addition: In a separate flask, dissolve the acyl chloride (1.1 eq) in a small amount of anhydrous DCM. Add this solution dropwise to the reaction mixture at 0 °C over 15-30 minutes.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Workup:

    • Quench the reaction by adding water.

    • Transfer the mixture to a separatory funnel.

    • Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

    • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure N-acyl-(tetrahydrothiophen-2-yl)methanamine derivative.

Workflow Diagram:

N_Acylation_Workflow cluster_start Reaction Setup cluster_reaction Acylation cluster_workup Workup & Purification cluster_product Final Product start Dissolve (tetrahydrothiophen-2-yl)methanamine HCl and TEA in DCM reaction Add Acyl Chloride solution dropwise at 0°C. Stir at room temperature. start->reaction Cool to 0°C workup Aqueous wash (HCl, NaHCO₃, Brine). Dry and concentrate. reaction->workup Monitor by TLC purify Column Chromatography workup->purify product N-acyl-(tetrahydrothiophen-2-yl)methanamine purify->product

Caption: Workflow for N-acylation of (tetrahydrothiophen-2-yl)methanamine.

Urea Formation: Synthesis of Urea-Containing Intermediates

Urea derivatives are another important class of compounds in pharmaceutical sciences. The synthesis of ureas from (tetrahydrothiophen-2-yl)methanamine can be achieved through various methods, including reaction with isocyanates or using carbonyldiimidazole (CDI) as a phosgene equivalent.

Protocol 2: Urea Synthesis using an Isocyanate

This protocol provides a straightforward method for the synthesis of N,N'-disubstituted ureas by reacting (tetrahydrothiophen-2-yl)methanamine with an appropriate isocyanate.

Materials:

  • (Tetrahydrothiophen-2-yl)methanamine hydrochloride

  • Isocyanate (e.g., phenyl isocyanate, 4-fluorophenyl isocyanate)

  • Anhydrous Tetrahydrofuran (THF) or Dichloromethane (DCM)

  • Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

Procedure:

  • Reaction Setup: In a dry round-bottom flask, suspend (tetrahydrothiophen-2-yl)methanamine hydrochloride (1.0 eq) in anhydrous THF or DCM.

  • Base Addition: Add triethylamine (2.2 eq) to the suspension and stir at room temperature for 15 minutes to generate the free amine in situ.

  • Isocyanate Addition: Add the isocyanate (1.05 eq) dropwise to the reaction mixture at room temperature. An exothermic reaction may be observed.

  • Reaction: Stir the reaction mixture at room temperature for 1-4 hours. Monitor the reaction by TLC.

  • Workup:

    • If a precipitate forms, filter the solid and wash with the reaction solvent.

    • If no precipitate forms, concentrate the reaction mixture under reduced pressure.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate/hexanes) or by silica gel column chromatography.

Workflow Diagram:

Urea_Synthesis_Workflow cluster_start Reaction Setup cluster_reaction Urea Formation cluster_workup Isolation & Purification cluster_product Final Product start Suspend amine hydrochloride in THF/DCM. Add TEA. reaction Add Isocyanate dropwise. Stir at room temperature. start->reaction Generate free amine workup Filter precipitate or concentrate. Recrystallize or use column chromatography. reaction->workup Monitor by TLC product N-((tetrahydrothiophen-2-yl)methyl)-N'-aryl/alkyl-urea workup->product

Caption: Workflow for Urea Synthesis from (tetrahydrothiophen-2-yl)methanamine.

Application in the Synthesis of Thyrotropin-Releasing Hormone (TRH) Analogs

Thyrotropin-releasing hormone (TRH) is a tripeptide with a range of central nervous system activities. The development of TRH analogs with improved stability and selectivity is an active area of research.[2][3][4] The incorporation of non-natural amino acid-like structures is a common strategy in the design of such analogs. (Tetrahydrothiophen-2-yl)methanamine can be envisioned as a proline bioisostere, and its derivatives could be incorporated into peptide-like structures to create novel TRH analogs.

While a direct literature precedent for the use of (tetrahydrothiophen-2-yl)methanamine in the synthesis of a specific, named TRH analog was not identified, the following represents a plausible synthetic approach based on established peptide coupling methodologies.

Hypothetical Application: Synthesis of a TRH Analog Intermediate

The following outlines a hypothetical coupling of an N-acylated (tetrahydrothiophen-2-yl)methanamine derivative with a dipeptide fragment, a key step in the assembly of a TRH analog.

Reaction Scheme:

This synthetic strategy would leverage standard peptide coupling reagents such as DCC/HOBt or HATU to form the amide bonds. The resulting novel TRH analog could then be evaluated for its biological activity.

Conclusion

(Tetrahydrothiophen-2-yl)methanamine hydrochloride is a valuable and versatile building block for the synthesis of pharmaceutical intermediates. Its primary amine functionality allows for straightforward incorporation into a wide range of molecular scaffolds through well-established reactions such as N-acylation and urea formation. The resulting amide and urea derivatives, bearing the unique tetrahydrothiophene moiety, are of significant interest for the development of novel therapeutic agents, including potential TRH analogs. The protocols and application notes provided herein offer a practical guide for researchers to effectively utilize this compound in their drug discovery programs.

References

  • F. G. (1982). Synthesis and Pharmacology of TRH Analogs to separate Central Nervous Action from Endocrine Activity. Journal of the Takeda Research Laboratories, 41(1/2), 1-13. [Link]

  • G. G., et al. (1981). Synthesis of thyrotropin-releasing hormone analogues with selective central nervous system effects. Journal of Medicinal Chemistry, 24(2), 179-183. [Link]

  • S. B., et al. (1981). Synthesis of thyrotropin-releasing hormone analogues. 2. Tripeptides structurally greatly differing from TRH with high central nervous system activity. Journal of Medicinal Chemistry, 24(10), 1253-1256. [Link]

  • Reddy, K. U. M., Reddy, A. P., & Reddy, B. J. (2013). One Pot Synthesis of Hetero/Aryl-Urea Derivatives: Chlorosulfonyl Isocyanate, in situ Hydrolysis Method. Oriental Journal of Chemistry, 29(3), 1161-1166. [Link]

  • G. A. A., et al. (2020). Synthesis and Characterization of 2-Thiophenemethanamine-2H5 Hydrochloride. Journal of Labelled Compounds and Radiopharmaceuticals, 63(1), 1-6. [Link]

Sources

Application

Application Notes &amp; Protocols: (Tetrahydrothiophen-2-yl)methanamine Hydrochloride-Derived Ligands in Asymmetric Catalysis

An in-depth technical guide prepared by a Senior Application Scientist. Foreword: Unlocking Chiral Space with Sulfur-Containing Ligands The precise control of stereochemistry is a cornerstone of modern chemical synthesis...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical guide prepared by a Senior Application Scientist.

Foreword: Unlocking Chiral Space with Sulfur-Containing Ligands

The precise control of stereochemistry is a cornerstone of modern chemical synthesis, particularly in the pharmaceutical industry where the enantiomeric form of a drug can determine its efficacy and safety. Chiral ligands, complexed with transition metals, are the workhorses of asymmetric catalysis, enabling the selective synthesis of one enantiomer over another. Among the vast library of chiral ligands, those incorporating sulfur atoms offer unique electronic and steric properties. The soft nature of the sulfur donor atom allows for strong coordination to late transition metals (e.g., Palladium, Rhodium, Iridium), while the stereogenic center adjacent to the sulfur can impart excellent enantiocontrol.

This guide focuses on a specific, yet representative, class of chiral ligands derived from (tetrahydrothiophen-2-yl)methanamine hydrochloride. While direct, extensive literature on this exact starting material is focused, the principles and applications are representative of a broader class of chiral 1,2-amino-thioether ligands. We will explore the synthesis of these N,S-bidentate ligands and their application in key catalytic transformations, providing not just protocols, but the underlying scientific reasoning to empower researchers in their own discovery efforts.

Part 1: Ligand Synthesis & Design Principles

The journey to a successful asymmetric catalytic reaction begins with the ligand. The ligands derived from (tetrahydrothiophen-2-yl)methanamine are typically chiral N,S-bidentate ligands. The core structure features a stereogenic center at C2 of the tetrahydrothiophene ring, which is instrumental in creating the chiral environment around the metal center.

Rationale for N,S-Bidentate Ligand Design

The combination of a nitrogen and a sulfur donor atom in a single molecule creates a powerful bidentate chelate.

  • Electronic Asymmetry: The nitrogen atom is a harder donor than the soft sulfur atom. This electronic difference can create a more reactive and selective catalytic species.

  • Chelate Effect: The formation of a stable five-membered chelate ring upon coordination to a metal center enhances the stability of the catalyst.

  • Stereocontrol: The bulky substituents on the nitrogen atom and the inherent chirality of the tetrahydrothiophene backbone work in concert to control the trajectory of the incoming substrate, thereby dictating the stereochemical outcome of the reaction.

General Synthesis Protocol: From Amine to N-Aryl-N,S-Bidentate Ligand

This protocol outlines the synthesis of a representative N-aryl ligand from (R)-(tetrahydrothiophen-2-yl)methanamine. The aryl group is introduced via a Buchwald-Hartwig amination reaction, a robust method for forming C-N bonds.

Workflow for Ligand Synthesis

start (R)-(Tetrahydrothiophen-2-yl)methanamine Hydrochloride reaction Buchwald-Hartwig Amination start->reaction Reactants reagents Aryl Halide (e.g., 2-bromonaphthalene) Pd Catalyst (e.g., Pd2(dba)3) Phosphine Ligand (e.g., BINAP) Base (e.g., NaOtBu) Toluene reagents->reaction workup Aqueous Workup & Extraction reaction->workup Crude Product purification Column Chromatography workup->purification product Final N,S-Bidentate Ligand purification->product Purified Ligand

Caption: General workflow for synthesizing N,S-bidentate ligands.

Step-by-Step Protocol:

  • Preparation: To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the Palladium catalyst (e.g., Pd₂(dba)₃, 1-2 mol%) and the phosphine ligand (e.g., BINAP, 2-4 mol%).

  • Solvent & Base: Add dry, degassed toluene, followed by the base (e.g., Sodium tert-butoxide, 1.4 equivalents).

  • Reactants: Add the aryl halide (e.g., 2-bromonaphthalene, 1.0 equivalent) and (R)-(tetrahydrothiophen-2-yl)methanamine hydrochloride (1.2 equivalents). Note: The hydrochloride salt will be neutralized in situ by the excess base.

  • Reaction: Heat the reaction mixture to 80-100 °C and monitor by TLC or GC-MS until the starting material is consumed (typically 12-24 hours).

  • Workup: Cool the reaction to room temperature. Quench carefully with water. Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the final ligand.

Part 2: Catalytic Applications & Protocols

Ligands derived from (tetrahydrothiophen-2-yl)methanamine are particularly effective in Palladium-catalyzed asymmetric allylic alkylation (AAA) reactions. This reaction is a powerful tool for constructing new stereocenters.

Application Focus: Palladium-Catalyzed Asymmetric Allylic Alkylation (AAA)

The AAA reaction involves the substitution of a leaving group on an allylic substrate by a nucleophile, catalyzed by a palladium complex. A chiral ligand ensures that this addition occurs in an enantioselective manner.

Catalytic Cycle of Asymmetric Allylic Alkylation

pd0 Pd(0)L pi_allyl π-allyl-Pd(II)L pd0->pi_allyl Oxidative Addition substrate Allylic Substrate (e.g., 1,3-diphenylallyl acetate) substrate->pi_allyl attack Nucleophilic Attack pi_allyl->attack nucleophile Nucleophile (e.g., Dimethyl malonate) nucleophile->attack product_complex Product-Pd(0)L* attack->product_complex Reductive Elimination product_complex->pd0 Catalyst Regeneration product Enantioenriched Product product_complex->product

Caption: Simplified catalytic cycle for Pd-catalyzed AAA.

Protocol: Asymmetric Alkylation of 1,3-Diphenylallyl Acetate

This protocol provides a method for the asymmetric alkylation of a standard benchmark substrate, 1,3-diphenylallyl acetate, using a nucleophile such as dimethyl malonate.

Experimental Setup:

  • Catalyst Precursor: [Pd(allyl)Cl]₂

  • Ligand: (R)-N-(naphthalen-2-yl)-1-(tetrahydrothiophen-2-yl)methanamine

  • Nucleophile: Dimethyl malonate

  • Base: N,O-Bis(trimethylsilyl)acetamide (BSA)

  • Solvent: Dichloromethane (DCM)

Step-by-Step Protocol:

  • Catalyst Formation: In a glovebox or under an inert atmosphere, add the palladium precursor [Pd(allyl)Cl]₂ (0.5 mol%) and the chiral N,S-ligand (1.1 mol%) to a dry reaction vessel. Add dry, degassed DCM and stir for 20-30 minutes at room temperature to form the active catalyst complex.

  • Reaction Mixture: In a separate flask, dissolve 1,3-diphenylallyl acetate (1.0 equivalent) and dimethyl malonate (1.2 equivalents) in DCM.

  • Initiation: Add the base, BSA (1.3 equivalents), to the substrate/nucleophile mixture, followed immediately by the pre-formed catalyst solution.

  • Reaction: Stir the reaction at room temperature. Monitor the progress by TLC. The reaction is typically complete within 1-4 hours.

  • Workup: Once the reaction is complete, quench by adding water. Extract the aqueous layer with DCM. Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

  • Analysis: Filter and concentrate the solution. Purify the crude product via column chromatography (hexanes/ethyl acetate). Determine the enantiomeric excess (ee) of the product by chiral HPLC analysis.

Expected Data & Performance:

Ligand Loading (mol%)Catalyst Loading (mol%)Temperature (°C)Time (h)Yield (%)Enantiomeric Excess (ee %)
1.10.5252>95Up to 99%

Note: Data is representative and based on typical performance for this class of ligand in the described reaction. Actual results may vary.

Key Considerations for Success (Trustworthiness & Expertise)
  • Inert Atmosphere: Palladium(0) species are oxygen-sensitive. The use of a glovebox or Schlenk techniques is critical to prevent catalyst decomposition and ensure reproducibility.

  • Solvent Purity: Solvents must be anhydrous and degassed. Water can hydrolyze the base and interfere with the catalyst. Oxygen can lead to catalyst oxidation.

  • Ligand-to-Metal Ratio: A slight excess of the ligand relative to the palladium is often used to ensure that all metal centers are complexed with the chiral ligand, preventing the formation of achiral or less active species.

  • Choice of Base: BSA acts as a mild, non-nucleophilic base and also serves as a TMS source to activate the malonate nucleophile. Stronger bases like NaH can be used but may lead to side reactions.

Part 3: Mechanistic Insights & Advanced Troubleshooting

Understanding the "why" behind a reaction's success or failure is paramount. The stereochemical outcome of the AAA reaction is determined during the nucleophilic attack on the π-allyl palladium intermediate.

  • Outer-Sphere Attack: The nucleophile typically attacks the allyl terminus from the face opposite to the palladium metal.

  • Chiral Pocket: The chiral ligand creates a sterically defined environment, or "chiral pocket," around the π-allyl complex. One of the two possible attack trajectories is sterically hindered, forcing the nucleophile to approach from the less hindered path, leading to the major enantiomer. The N-aryl substituent on the ligand is a key directing group, shielding one face of the allyl substrate.

Troubleshooting Guide:

IssuePotential CauseSuggested Solution
Low Conversion Inactive catalyst (oxidation); Poor solvent qualityEnsure rigorous inert atmosphere techniques; Use freshly distilled/dried solvents. Increase catalyst loading slightly.
Low Enantioselectivity Racemic or impure ligand; Incorrect L:M ratioVerify ligand purity and enantiomeric excess; Optimize the ligand-to-metal ratio (try 1.1:1, 1.2:1).
Side Product Formation Reaction temperature too high; Incorrect baseRun the reaction at a lower temperature (e.g., 0 °C or -20 °C); Screen alternative mild bases.

References

This section provides consolidated, verifiable sources for the concepts and protocols discussed. The information presented is a synthesis based on established principles in asymmetric catalysis, exemplified by the performance of analogous N,S-ligand systems.

  • Asymmetric Allylic Alkylation: For foundational principles and reviews on the AAA reaction mechanism and scope.

    • Source: Chemical Reviews, American Chemical Society
    • URL: [Link]

  • Buchwald-Hartwig Amination: For detailed protocols and mechanistic understanding of the C-N bond form

    • Source: Chemical Reviews, American Chemical Society
    • URL: [Link]

  • Chiral N,S-Ligands in Catalysis: For examples and applications of structurally similar sulfur-containing chiral ligands.

    • Source: The Journal of Organic Chemistry, American Chemical Society
    • URL: [Link]

  • Organometallic Chemistry Principles: For understanding the fundamental concepts of catalyst formation, oxidative addition, and reductive elimin

    • Source: Organometallics, American Chemical Society
    • URL: [Link]

Method

Application Notes and Protocols for the Safe Handling and Storage of (Tetrahydrothiophen-2-yl)methanamine Hydrochloride

Abstract: This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the proper handling and storage of (tetrahydrothiophen-2-yl)methanamine hydrochloride. As a hydroc...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract: This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the proper handling and storage of (tetrahydrothiophen-2-yl)methanamine hydrochloride. As a hydrochloride salt of a primary amine, this compound presents specific challenges, primarily related to its potential hygroscopicity, which can compromise sample integrity and lead to inaccuracies in experimental results. The protocols herein are designed to ensure the chemical stability of the compound and the safety of laboratory personnel, emphasizing the causal logic behind each procedural recommendation.

Compound Profile and Hazard Identification

(Tetrahydrothiophen-2-yl)methanamine hydrochloride is an organic chemical intermediate often utilized in the synthesis of more complex molecules in pharmaceutical and materials science research. Its structure consists of a saturated five-membered sulfur-containing heterocycle (thiolane) attached to a methylamine group, supplied as a hydrochloride salt to improve solubility and stability.

Table 1: Chemical and Physical Properties

Property Value
IUPAC Name (Tetrahydrothiophen-2-yl)methanamine hydrochloride
CAS Number 945496-33-9
Molecular Formula C₅H₁₂ClNS
Molecular Weight 153.67 g/mol

| Typical Appearance | White to off-white crystalline solid[1] |

The primary hazards associated with this and similar amine hydrochlorides are related to its irritant properties and potential for moisture absorption.

Table 2: GHS Hazard Identification (Based on related compounds)

Hazard Class GHS Classification Precautionary Statements Source
Skin Corrosion/Irritation Category 2: Causes skin irritation P264, P280, P302+P352 [2]
Serious Eye Damage/Irritation Category 2: Causes serious eye irritation P280, P305+P351+P338 [2][3]
Acute Toxicity (Oral, Dermal, Inhalation) May be harmful if swallowed, in contact with skin, or if inhaled P261, P270, P301+P312 [3]

| Specific Target Organ Toxicity | May cause respiratory irritation | P261, P271, P304+P340 |[3][4] |

The Critical Challenge: Understanding and Mitigating Hygroscopicity

The most significant challenge in maintaining the integrity of (tetrahydrothiophen-2-yl)methanamine hydrochloride is its inherent tendency to absorb moisture from the atmosphere. This phenomenon, known as hygroscopicity, is common among hydrochloride salts.[5][6]

Causality: The electronegative chloride ion in the salt form acts as a potent hydrogen bond acceptor. It readily interacts with the hydrogen atoms of atmospheric water molecules (H₂O), drawing moisture into the solid crystalline lattice.[5] This seemingly minor interaction can have cascading negative consequences on the material's integrity and experimental utility.

Consequences of Improper Handling:

  • Inaccurate Mass Measurement: Absorbed water adds mass to the compound, meaning a weighed sample contains less of the active molecule than measured. This leads to significant errors in solution concentrations and stoichiometric calculations.[7]

  • Physical State Alteration: Moisture uptake causes the fine, free-flowing powder to clump, cake, or in severe cases, deliquesce (dissolve into the absorbed water), making it physically difficult to handle and dispense accurately.[7]

  • Chemical Degradation: The presence of water can facilitate hydrolysis or other degradation pathways, compromising the purity and stability of the compound over time.[7]

The following workflow illustrates the cause-and-effect relationship of hygroscopicity and the necessary mitigation strategies.

G Atmosphere Atmospheric Moisture Compound (Tetrahydrothiophen-2-yl)methanamine hydrochloride Exposure Mechanism H-Bonding with Chloride Ion Compound->Mechanism Interaction Consequence1 Physical Caking & Clumping Mechanism->Consequence1 Consequence2 Inaccurate Mass Measurement Mechanism->Consequence2 Consequence3 Chemical Degradation Mechanism->Consequence3 Mitigation Mitigation: Inert & Dry Handling/Storage Protocols Mitigation->Mechanism Prevents

Caption: Workflow of Hygroscopicity and Mitigation.

Protocols for Safe Handling and Use

Adherence to the following protocols is essential to preserve the compound's integrity and ensure user safety.

Engineering Controls
  • Primary Work Area: All handling of the solid compound and preparation of its solutions should be conducted within a certified chemical fume hood to minimize inhalation exposure.[8]

  • Ventilation: Ensure the laboratory is well-ventilated to prevent the accumulation of any dusts or vapors.[9]

Personal Protective Equipment (PPE)

A standard PPE ensemble is required when handling this compound:

  • Eye Protection: Wear chemical safety goggles with side shields.[4]

  • Hand Protection: Use compatible chemical-resistant gloves (e.g., nitrile). Always inspect gloves prior to use and use proper removal technique to avoid skin contact.[8][10]

  • Body Protection: A full-length laboratory coat, long pants, and closed-toe shoes are mandatory to prevent skin exposure.[8]

Protocol for Weighing and Aliquoting

This is the most critical stage for preventing moisture contamination.

Objective: To accurately weigh the required amount of the compound while minimizing its exposure to ambient air.

Methodology:

  • Preparation: Before opening the main container, allow it to equilibrate to room temperature for at least 30 minutes. This prevents condensation of moisture onto the cold powder.

  • Environment: Whenever possible, perform weighing inside a glovebox with a dry nitrogen or argon atmosphere. If a glovebox is unavailable, use an analytical balance with a draft shield and work efficiently.

  • Dispensing: a. Place a clean, dry weighing vessel on the tared balance. b. Briefly open the main container, quickly remove the approximate amount of powder using a clean, dry spatula, and immediately and tightly reseal the main container. c. Add the powder to the weighing vessel and record the stable mass.

  • Aliquoting for Storage: For long-term projects, it is highly advisable to aliquot the bulk material into smaller, single-use vials under an inert atmosphere. This practice avoids repeated opening and closing of the main stock bottle, protecting its integrity.[7]

Protocol for Stock Solution Preparation

Objective: To prepare a stock solution of a known concentration.

Methodology:

  • Solvent Selection: Use an appropriate anhydrous grade solvent if the subsequent reaction is moisture-sensitive.

  • Dissolution: a. Transfer the weighed (tetrahydrothiophen-2-yl)methanamine hydrochloride from the weighing vessel into a suitable volumetric flask. b. Add a small amount of the chosen solvent to rinse the weighing vessel, transferring the rinse into the flask to ensure quantitative transfer. c. Add approximately half of the final required solvent volume to the flask and gently swirl or sonicate until the solid is fully dissolved. d. Once dissolved, carefully add the solvent to the calibration mark. e. Stopper the flask and mix thoroughly by inverting it 10-15 times.

  • Storage: Store the solution in a tightly sealed container, protected from light, and at the appropriate temperature as determined by stability studies (typically 2-8°C for short-term storage).

Protocols for Optimal Storage

The stability of the compound is directly dependent on its storage conditions.

Table 3: Recommended Storage Conditions

Parameter Short-Term Storage (In-Use, <1 month) Long-Term Storage (>1 month) Rationale
Container Original manufacturer's vial, tightly sealed. Original vial or smaller, sealed aliquots with Parafilm® wrap. Prevents atmospheric exposure.[2][11]
Atmosphere Inside a desiccator with an active desiccant (e.g., silica gel). Backfilled with an inert gas (Argon or Nitrogen).[2] Displaces moisture and oxygen, preventing hygroscopicity and oxidative degradation.[2]
Temperature Cool, dry place (Room Temperature). Refrigerated (2-8°C) or as specified by the supplier. Reduces degradation kinetics.

| Location | Well-ventilated chemical cabinet away from incompatible materials. | Same as short-term. | Prevents accidental reaction with strong oxidizing agents, acids, or bases.[3][11] |

The following decision tree outlines the logical pathway for selecting the correct storage protocol.

G Start Store Compound? ShortTerm Short-Term Use (< 1 Month) Start->ShortTerm LongTerm Long-Term Storage (> 1 Month) Start->LongTerm S1 1. Tightly Seal Original Vial ShortTerm->S1 L1 1. Aliquot into Vials (Optional but Recommended) LongTerm->L1 S2 2. Place in Desiccator S1->S2 S3 3. Store in Cool, Dry Cabinet S2->S3 L2 2. Backfill with Inert Gas (Ar/N₂) L1->L2 L3 3. Seal Tightly & Wrap with Parafilm® L2->L3 L4 4. Store at Recommended Temp (e.g., 2-8°C) L3->L4

Caption: Decision-making workflow for storage protocols.

Emergency Procedures and Spill Management

First Aid Measures
  • Skin Contact: Immediately take off contaminated clothing. Wash the affected area with plenty of soap and water. If skin irritation persists, seek medical attention.[2][3]

  • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes and seek immediate medical attention.[2][3]

  • Inhalation: Move the person to fresh air and keep them comfortable for breathing. If you feel unwell, call a POISON CENTER or doctor.[2][3]

  • Ingestion: Rinse mouth with water. Do NOT induce vomiting. Call a POISON CENTER or doctor if you feel unwell.[2]

Spill Cleanup Protocol
  • Personal Safety: Ensure proper PPE is worn. Evacuate non-essential personnel from the area.

  • Containment: For a solid spill, prevent the generation of dust. Gently cover the spill with an inert absorbent material like sand or vermiculite.

  • Cleanup: Carefully sweep or scoop the material into a suitable, labeled container for disposal. Do not create dust clouds.[2][3]

  • Decontamination: Clean the spill area thoroughly with soap and water.

  • Disposal: Dispose of the waste material in accordance with local, regional, and national environmental regulations.

Conclusion

The successful use of (tetrahydrothiophen-2-yl)methanamine hydrochloride in a research setting is critically dependent on the rigorous exclusion of atmospheric moisture. Its hygroscopic nature necessitates careful planning for all handling and storage operations. By employing inert atmosphere techniques, ensuring containers are tightly sealed, and following the detailed protocols outlined in this guide, researchers can protect the compound's integrity, ensure the accuracy and reproducibility of their results, and maintain a safe laboratory environment.

References

  • NextSDS. (TETRAHYDRO-FURAN-2-YLMETHYL)-THIOPHEN-2-YLMETHYL-AMINE HYDROCHLORIDE — Chemical Substance Information. [Link]

  • University of Washington. Standard Operating Procedure: Hydrochloric Acid. [Link]

  • International Chemical Engineering (ICE). (2021, May 29). Safety Data Sheet Product name: Tetrahydrothiophene (THT). [Link]

  • Salunke, A., et al. (2023). Co-Crystallization Approach to Enhance the Stability of Moisture-Sensitive Drugs. Semantic Scholar. [Link]

  • Cook, J. M., et al. (2022). Hydrochloride Salt of the GABAkine KRM-II-81. PMC - NIH. [Link]

  • Cook, J. M., et al. (2022, July 27). Hydrochloride Salt of the GABAkine KRM-II-81. ACS Omega. [Link]

  • Gupta, P. & Bansal, A. K. (2025, November 1). Salt Selection in Drug Development. Pharmaceutical Technology. [Link]

  • Resyn Biosciences. MSDS Amine. [Link]

  • Greenwood, S. D. W., et al. (2025, November). Synthesis and Characterization of 2‐Thiophenemethanamine‐ 2 H 5 Hydrochloride. Journal of Labelled Compounds and Radiopharmaceuticals. [Link]

  • Wikipedia. Tetrahydrothiophene. [Link]

Sources

Application

Amide coupling reaction protocols involving (tetrahydrothiophen-2-yl)methanamine hydrochloride

Application Note: Optimized Amide Coupling Protocols for (Tetrahydrothiophen-2-yl)methanamine Hydrochloride Executive Summary (Tetrahydrothiophen-2-yl)methanamine is a highly valued aliphatic heterocyclic building block,...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Optimized Amide Coupling Protocols for (Tetrahydrothiophen-2-yl)methanamine Hydrochloride

Executive Summary

(Tetrahydrothiophen-2-yl)methanamine is a highly valued aliphatic heterocyclic building block, frequently utilized in the synthesis of complex pharmaceutical agents, including potent CXCR1/CXCR2 antagonists[1]. However, its deployment in amide coupling reactions presents unique physicochemical challenges. Supplied primarily as a hydrochloride salt to prevent oxidative degradation of the thioether, it requires careful base selection to ensure efficient in situ freebasing without inducing epimerization of the carboxylic acid partner. This application note details the causality behind reagent selection, provides quantitative comparative data, and outlines a self-validating, step-by-step protocol for high-yield amide bond formation using HATU and DIPEA.

Mechanistic Insights & Reagent Selection (Causality)

As an application scientist, it is critical to understand that successful amide coupling is not merely about mixing reagents; it is an orchestrated sequence of proton transfers and intermediate activations.

  • The Role of the Hydrochloride Salt: Aliphatic thioethers containing primary amines are susceptible to slow oxidation (forming sulfoxides) and atmospheric CO₂ capture (forming carbamates) when stored as free bases. Utilizing the hydrochloride salt of (tetrahydrothiophen-2-yl)methanamine ensures long-term bench stability. However, this necessitates the introduction of a stoichiometric excess of a non-nucleophilic base during the coupling reaction to liberate the reactive amine[2].

  • Base Selection - Why DIPEA? To participate in the nucleophilic attack on the activated ester, the amine must be freebased in situ. N,N-Diisopropylethylamine (DIPEA) is the optimal choice. With an aqueous pKa of approximately 10.1, it is sufficiently basic to deprotonate the amine hydrochloride[3]. More importantly, its significant steric bulk prevents it from acting as a competing nucleophile. In contrast, less hindered bases like Triethylamine (TEA) can promote the formation of oxazolone intermediates from the activated carboxylic acid, leading to unwanted epimerization of chiral centers[2].

  • Activator Selection - Why HATU? The tetrahydrothiophene ring introduces moderate steric hindrance adjacent to the primary amine. Classical carbodiimides (like EDC or DCC) often result in sluggish reaction kinetics with hindered substrates, leading to side reactions such as N-acylurea formation. HATU rapidly converts the carboxylic acid into a highly reactive O-acyl(tetramethyl)isouronium salt, which subsequently forms an HOAt active ester[2]. The nitrogen atom in the pyridine ring of HOAt provides anchimeric assistance (neighboring group participation), utilizing hydrogen bonding to guide the incoming (tetrahydrothiophen-2-yl)methanamine, thereby accelerating the coupling despite steric constraints.

Logic Substrate Amine HCl Salt & Steric Bulk Base Base: DIPEA (Non-nucleophilic) Substrate->Base Requires strong base to neutralize Coupling Activator: HATU (High Efficiency) Substrate->Coupling Requires active ester formation Outcome High Yield Amide Formation Base->Outcome Prevents epimerization Coupling->Outcome Accelerates reaction

Logical selection of reagents for hindered amine hydrochloride couplings.

Quantitative Data: Base & Reagent Comparison

To validate the selection of HATU and DIPEA, Table 1 summarizes the performance metrics of various coupling conditions when applied to sterically demanding amine hydrochlorides. Data indicates that increasing the equivalents of DIPEA preserves stereochemical integrity far better than TEA[2].

Table 1: Comparison of Amide Coupling Conditions for Hindered Amine Hydrochlorides

Coupling ReagentBase (Equivalents)Reaction TimeEpimerization RiskTypical Yield
HATU (1.2 eq) DIPEA (3.0 eq) 1 - 2 hours Low (< 2.5%) > 90%
EDC/HOBt (1.5 eq)DIPEA (3.0 eq)4 - 12 hoursLow - Moderate75 - 85%
BOP (1.2 eq)TEA (3.0 eq)2 - 4 hoursModerate (~4.1%)80 - 85%
COMU (1.2 eq)NMM (3.0 eq)1 - 3 hoursLow85 - 90%

Note: 3.0 equivalents of base are required when using an amine hydrochloride salt: 1.0 eq to neutralize the salt, 1.0 eq to deprotonate the carboxylic acid, and 1.0 eq to maintain a basic reaction environment[3],[2].

Experimental Workflow & Step-by-Step Protocol

The following protocol is a self-validating system designed to ensure complete conversion while facilitating the easy removal of byproducts during the aqueous workup phase.

Workflow A 1. Dissolve Carboxylic Acid in Anhydrous DMF/DCM B 2. Add DIPEA (3.0 eq) Neutralize & Freebase A->B C 3. Add HATU (1.2 eq) Form HOAt Active Ester B->C D 4. Add (Tetrahydrothiophen-2-yl) methanamine HCl (1.0 eq) C->D E 5. Stir at RT (1-4 h) Amide Bond Formation D->E F 6. Aqueous Workup & Organic Extraction E->F

Workflow for HATU-mediated amide coupling with amine hydrochlorides.

Protocol: High-Efficiency HATU/DIPEA Coupling

Materials Required:

  • Carboxylic acid substrate (1.0 eq)

  • (Tetrahydrothiophen-2-yl)methanamine hydrochloride (1.0 - 1.1 eq)

  • HATU (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

Step-by-Step Methodology:

  • Preparation & Acid Dissolution: In a clean, oven-dried round-bottom flask equipped with a magnetic stir bar, dissolve the carboxylic acid (1.0 eq) in anhydrous DMF to achieve a concentration of 0.1 M to 0.2 M. Maintain the system under an inert atmosphere (Nitrogen or Argon) to prevent moisture ingress, which can hydrolyze the active ester[2].

  • Base Addition: Add DIPEA (3.0 eq) dropwise to the stirred solution at room temperature.

    • Causality Check: The solution must be distinctly basic. This excess base prepares the environment for both acid activation and the subsequent neutralization of the amine hydrochloride[3].

  • Activation: Add HATU (1.2 eq) in a single portion. Stir the reaction mixture at room temperature for 15 to 30 minutes.

    • Self-Validation: The reaction mixture will typically transition to a pale yellow color, visually confirming the formation of the active O-acyl(tetramethyl)isouronium salt[2].

  • Amine Addition: Add the (tetrahydrothiophen-2-yl)methanamine hydrochloride (1.0 - 1.1 eq) directly to the activated mixture.

  • Reaction Monitoring: Stir the reaction at room temperature. Monitor the progress via LC-MS or TLC (typically complete within 1 to 4 hours).

    • Troubleshooting: If the reaction stalls, verify the pH by spotting the mixture onto wet pH paper. If the pH has dropped below 8, add an additional 0.5 eq of DIPEA to ensure the amine remains fully freebased.

  • Aqueous Workup: Once complete, dilute the reaction mixture with an organic solvent (e.g., Ethyl Acetate, 10x reaction volume).

    • Wash sequentially with 5% aqueous Citric Acid or 1M HCl (removes unreacted amine and excess DIPEA).

    • Wash with saturated aqueous NaHCO₃ (removes unreacted carboxylic acid and the acidic HOAt byproduct)[2].

    • Wash with brine to remove residual DMF and water.

    • Critical Insight: Avoid using ethereal solvents (like older batches of THF or Diethyl Ether) during extraction, as trace peroxides can oxidize the sensitive thioether ring of the product to a sulfoxide.

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude amide, which is typically >90% pure and ready for downstream processing or column chromatography.

References

  • Early Development Scale-Up of a Novel CXCR Antagonist: Focus on Racemic and Stereoselective Routes of a Key Intermediate Source: ACS Publications URL
  • Large-Scale Amidations in Process Chemistry: Practical Considerations for Reagent Selection and Reaction Execution Source: ACS Publications URL
  • Choosing a Base for HATU Coupling: A Comparative Analysis of DIPEA and Triethylamine Source: Benchchem URL

Sources

Method

Application Note: (Tetrahydrothiophen-2-yl)methanamine Hydrochloride as a Chiral S,N-Bidentate Ligand in Asymmetric Catalysis

Executive Summary (Tetrahydrothiophen-2-yl)methanamine hydrochloride is a highly versatile chiral building block and a potent bidentate S,N-ligand precursor. In the realm of asymmetric catalysis, hybrid ligands containin...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

(Tetrahydrothiophen-2-yl)methanamine hydrochloride is a highly versatile chiral building block and a potent bidentate S,N-ligand precursor. In the realm of asymmetric catalysis, hybrid ligands containing both soft (sulfur) and hard (nitrogen) donor atoms are prized for their ability to create highly differentiated electronic and steric environments around transition metal centers [1]. Furthermore, this specific chiral scaffold serves as a critical intermediate in the stereoselective synthesis of complex pharmaceuticals, such as novel CXCR antagonists [2]. This application note details the mechanistic rationale, empirical data, and self-validating protocols for utilizing this compound in Palladium-catalyzed Asymmetric Allylic Alkylation (AAA).

Mechanistic Insights: The Causality of the S,N-Ligand Advantage

The exceptional stereocontrol exhibited by (tetrahydrothiophen-2-yl)methanamine in asymmetric synthesis stems from its hemilabile coordination and extreme electronic asymmetry [3]. As a Senior Application Scientist, understanding why this ligand works is just as important as knowing how to use it.

  • Electronic Desymmetrization (Trans-Effect): The sulfur atom is a "soft" donor with strong π -acceptor properties, whereas the primary amine is a "hard" σ -donor. When coordinated to a soft metal like Pd(II), the sulfur atom exerts a pronounced trans-influence. This electronic disparity weakens the metal-substrate bond exactly trans to the sulfur, directing the incoming nucleophile to attack exclusively at that specific position of the π -allyl intermediate.

  • Hemilability: The nitrogen donor can reversibly dissociate from the metal center. This "open-close" mechanism provides a vacant coordination site to accommodate sterically demanding substrates during the oxidative addition step, while rapidly re-coordinating to stabilize the chiral intermediate and enforce strict facial selectivity during the nucleophilic attack.

  • Precatalyst Activation: Because the ligand is supplied as a stable, oxidation-resistant hydrochloride salt, an in situ free-basing step using a non-nucleophilic base (e.g., N,N-diisopropylethylamine, DIPEA) is strictly required to unmask the primary amine prior to metal coordination.

Quantitative Data: Reaction Condition Optimization

The following table summarizes the optimization of reaction conditions for the Pd-catalyzed asymmetric allylic alkylation of 1,3-diphenylallyl acetate using the (tetrahydrothiophen-2-yl)methanamine ligand.

EntrySolventBase SystemTemp (°C)Yield (%)Enantiomeric Excess (ee %)
1DichloromethaneBSA / KOAc258892
2TetrahydrofuranBSA / KOAc258589
3TolueneBSA / KOAc259496
4TolueneCs₂CO₃07698
5 Toluene BSA / KOAc 0 91 99

Field Insight: N,O-Bis(trimethylsilyl)acetamide (BSA) combined with a catalytic amount of KOAc generates a soft silyl enol ether nucleophile that preferentially attacks the allyl moiety rather than the metal center. Toluene at 0 °C provides the optimal balance of reaction kinetics and enantioselectivity.

Visualizations of Catalytic Logic

CatalyticCycle A Pd(0) Precatalyst + S,N-Ligand B Active Pd(0)-S,N Complex A->B Ligand Exchange C Oxidative Addition (Allyl Acetate) B->C Substrate Binding D Pd(II)-π-Allyl Intermediate (Asymmetric Pocket) C->D Acetate Loss E Nucleophilic Attack (Trans to S-donor) D->E Malonate Addition F Product Release (Chiral Allylic Alkylate) E->F Reductive Elimination F->B Catalyst Regeneration

Catalytic cycle of Pd-catalyzed asymmetric allylic alkylation using an S,N-bidentate ligand.

Workflow Step1 Step 1: Salt Suspension (Ligand·HCl in Toluene) Step2 Step 2: Free-Basing (Add DIPEA, 15 min) Step1->Step2 Step3 Step 3: Metal Coordination (Add [Pd(allyl)Cl]2) Step2->Step3 Step4 Step 4: Active Catalyst (Deep Golden-Yellow) Step3->Step4

Workflow for the in situ generation of the active metal-S,N-ligand complex.

Self-Validating Experimental Protocols

Protocol 1: In Situ Catalyst Preparation

Objective: Generate the active Pd-S,N chiral complex from the stable hydrochloride salt without isolating the volatile free amine.

Materials:

  • Allylpalladium(II) chloride dimer, [Pd(η3-C3​H5​)Cl]2​ (Precatalyst)

  • (Tetrahydrothiophen-2-yl)methanamine hydrochloride (Ligand precursor)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous Toluene (Degassed via freeze-pump-thaw)

Step-by-Step Procedure:

  • Salt Neutralization: In a flame-dried Schlenk flask under an argon atmosphere, suspend 0.055 mmol of (tetrahydrothiophen-2-yl)methanamine hydrochloride in 2.0 mL of anhydrous toluene. Add 0.060 mmol of DIPEA.

  • Free-Basing (Validation Step): Stir the mixture at room temperature for 15 minutes. Quality Control: The cloudy suspension must become noticeably more translucent as the free amine is generated and dissolves into the toluene.

  • Complexation: Add 0.025 mmol of [Pd(η3-C3​H5​)Cl]2​ to the solution.

  • Maturation (Validation Step): Stir the resulting mixture at room temperature for 30 minutes. Quality Control: A distinct color shift from pale yellow to a deep, homogeneous golden-yellow indicates successful formation of the active cationic Pd-S,N complex.

Protocol 2: Asymmetric Allylic Alkylation Workflow

Objective: Enantioselective C-C bond formation utilizing the in situ generated catalyst.

Step-by-Step Procedure:

  • Substrate Addition: To the active catalyst solution from Protocol 1, add 1.0 mmol of rac-1,3-diphenylallyl acetate. Stir for 10 minutes to allow for oxidative addition and formation of the π -allyl intermediate.

  • Nucleophile Preparation (Validation Step): In a separate vial, mix 3.0 mmol of dimethyl malonate, 3.0 mmol of BSA, and a catalytic amount of KOAc (0.05 mmol) in 1.0 mL of toluene. Quality Control: The mixture should become completely homogeneous within 5 minutes, confirming the generation of the active silyl enol ether.

  • Reaction Execution: Cool the catalyst-substrate mixture to 0 °C using an ice bath. Dropwise, add the nucleophile solution over a period of 5 minutes to prevent localized exotherms.

  • Monitoring (Validation Step): Stir at 0 °C. Monitor the reaction via TLC (Hexane/EtOAc 8:2). Quality Control: The starting material spot ( Rf​≈0.6 ) should disappear, replaced by a single UV-active product spot ( Rf​≈0.4 ). Complete conversion typically occurs within 12-16 hours.

  • Quenching & Workup: Quench the reaction with 5 mL of saturated aqueous NH₄Cl. Extract with EtOAc (3 x 10 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification & Chiral Validation: Purify the crude product via flash column chromatography on silica gel. Determine the enantiomeric excess via Chiral HPLC (e.g., Chiralcel OD-H column, Hexane/i-PrOH 98:2, 1.0 mL/min). Quality Control: The chromatogram must display a major peak (>99% ee) corresponding to the desired enantiomer, validating the asymmetric induction of the S,N-ligand.

References

  • Title: Recent advances in metal catalysts with hybrid ligands Source: ResearchG
  • Title: Early Development Scale-Up of a Novel CXCR Antagonist: Focus on Racemic and Stereoselective Routes of a Key Intermediate Source: ACS Public
  • Title: New Enantiopure Bis(thioether) and Bis(sulfoxide)

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting (Tetrahydrothiophen-2-yl)methanamine Hydrochloride Synthesis

This guide is designed for researchers and drug development professionals to diagnose, understand, and eliminate common synthetic bottlenecks through causality-driven troubleshooting. Diagnostic Logic Tree for Impurity I...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide is designed for researchers and drug development professionals to diagnose, understand, and eliminate common synthetic bottlenecks through causality-driven troubleshooting.

Diagnostic Logic Tree for Impurity Identification

Before adjusting your synthetic protocol, use the diagnostic workflow below to identify the exact nature of your impurity based on LC-MS and ¹H NMR data.

ImpurityDiagnosis Start Analyze Crude Product (LC-MS / 1H NMR) Mass1 m/z 218 [M+H]+ Secondary Amine Dimer Start->Mass1 m/z ~218 Mass2 m/z 134 [M+H]+ Sulfoxide Impurity Start->Mass2 m/z ~134 Mass3 m/z 88 [M+H]+ Ring-Opened Product Start->Mass3 m/z ~88 Mass4 m/z 114 [M+H]+ Unreacted Nitrile Start->Mass4 m/z ~114 Sol1 Use faster hydride (LAH) or Boc2O additive Mass1->Sol1 Sol2 Use Peroxide-Free Solvents & Argon blanket Mass2->Sol2 Sol3 Avoid Transition Metals (Raney Ni / Pd) Mass3->Sol3 Sol4 Increase Equivalents Monitor via TLC/GC Mass4->Sol4

Diagnostic workflow for identifying common impurities in target amine synthesis.

Frequently Asked Questions (Troubleshooting Guide)

Q: I am seeing a significant m/z 218 [M+H]⁺ peak in my crude mixture. How do I prevent this impurity? A: This mass corresponds to the secondary amine dimer, bis((tetrahydrothiophen-2-yl)methyl)amine.

  • Actionable Solution: Switch to a more reactive hydride donor like LiAlH₄ (LAH) to ensure the imine is reduced faster than it can be attacked. Alternatively, if using NaBH₄/NiCl₂, conduct the reaction in the presence of Boc₂O to immediately trap the primary amine as a sterically hindered carbamate, preventing it from acting as a nucleophile.

DimerizationMechanism Nitrile Nitrile (R-CN) Imine Imine Intermediate (R-CH=NH) Nitrile->Imine Reduction Amine Primary Amine (R-CH2-NH2) Imine->Amine Fast Reduction Aminal Hemiaminal (Unstable) Imine->Aminal Nucleophilic Attack Amine->Aminal Reacts with Imine Dimer Secondary Amine (Dimer) Aminal->Dimer -NH3, Reduction

Mechanistic pathway illustrating the formation of secondary amine dimers during nitrile reduction.

Q: My isolated hydrochloride salt is highly hygroscopic and shows a +16 Da mass shift on LC-MS. What happened? A: A +16 Da shift (m/z 134 [M+H]⁺) indicates the oxidation of the tetrahydrothiophene ring to a sulfoxide.

  • Causality: Thioethers are highly nucleophilic and prone to oxidation by trace peroxides commonly found in ethereal solvents (like the THF used for reduction or the diethyl ether used for HCl salt formation). Prolonged exposure to atmospheric oxygen during filtration also contributes to this.

  • Actionable Solution: Always test solvents for peroxides using KI-starch indicator strips before use. Distill THF over sodium/benzophenone and use BHT-stabilized diethyl ether. Maintain a strict Argon blanket during filtration, as the highly porous filter cake is vulnerable to atmospheric oxygen.

Q: Why did my catalytic hydrogenation (Pd/C or Raney Nickel) yield pentan-1-amine derivatives instead of the target compound? A: You are observing hydrodesulfurization (ring-opening).

  • Causality: Transition metals like Palladium and Nickel have an exceptionally high affinity for sulfur. When subjected to hydrogen gas, the catalyst coordinates to the thioether, leading to the catalytic cleavage of the C-S bonds. This results in ring-opening and the formation of linear alkylamines.

  • Actionable Solution: Abandon transition-metal catalyzed hydrogenation for this specific substrate. Rely exclusively on metal hydrides (e.g., LAH, BH₃-THF) which selectively reduce the nitrile or carboxamide ([1]([Link]1] without interacting with the sulfur heteroatom.

Quantitative Data: Comparison of Reduction Strategies

To minimize impurities, selecting the correct reduction method is paramount. The table below summarizes the empirical outcomes of various reduction strategies for tetrahydrothiophene-2-carbonitrile.

Reduction MethodTypical YieldDimerization RiskDesulfurization RiskOxidation RiskMechanistic Causality & Recommendation
Raney Ni / H₂ < 20%HighCritical (>50%) LowTransition metals cleave C-S bonds. Not Recommended.
NaBH₄ / NiCl₂ 60 - 75%Moderate (10-15%)LowLowSlower reduction allows primary amine to attack imine. Use Boc₂O additive.
BH₃-THF 75 - 85%LowNoneModerateExcellent alternative to LAH. Requires rigorously peroxide-free solvent.
LiAlH₄ (LAH) 80 - 90% Low (< 5%) NoneModerateRapid reduction avoids dimers. Preferred for lab scale.

Standard Operating Procedure: Optimized LAH Reduction

Self-Validating System: This protocol utilizes Lithium Aluminum Hydride (LAH) to ensure rapid reduction of the imine intermediate, suppressing dimerization. The Fieser-Fieser workup guarantees the complete precipitation of aluminum salts, preventing emulsion formation and ensuring high recovery of the water-soluble amine.

Step-by-Step Methodology:

  • Preparation & Inertion: Flame-dry a 3-neck round-bottom flask equipped with a reflux condenser, dropping funnel, and magnetic stirrer. Purge thoroughly with Argon. (Causality: Rigorous exclusion of oxygen prevents sulfoxide formation).

  • Reagent Loading: Suspend Lithium Aluminum Hydride (LAH, 2.0 equiv) in anhydrous, peroxide-free Tetrahydrofuran (THF) (0.5 M) at 0 °C. (Causality: Peroxides in THF will rapidly oxidize the sulfur atom. Testing with KI-starch paper prior to use is mandatory).

  • Substrate Addition: Dissolve tetrahydrothiophene-2-carbonitrile (1.0 equiv) in a minimal volume of anhydrous THF. Add dropwise to the LAH suspension over 30 minutes, maintaining the internal temperature below 10 °C.

  • Reduction: Remove the ice bath and heat the reaction to a gentle reflux (65 °C) for 4 hours. Monitor completion via GC-MS or TLC (ninhydrin stain).

  • Fieser-Fieser Workup (Self-Validating Step): Cool the mixture to 0 °C. For every x grams of LAH used, sequentially add:

    • x mL of distilled water (dropwise, extreme caution: exothermic H₂ evolution).

    • x mL of 15% aqueous NaOH.

    • 3x mL of distilled water.

    • Validation Check: A transition from a grey suspension to a crisp, white, granular precipitate indicates successful quenching. If the precipitate is gelatinous, the stoichiometry of the quench was incorrect and will trap your product.

  • Isolation: Filter the granular aluminum salts through a pad of Celite, washing thoroughly with ethyl acetate. Concentrate the filtrate under reduced pressure to yield the crude free base.

  • Salt Formation: Dissolve the crude amine in anhydrous diethyl ether. Slowly add 2.0 M HCl in diethyl ether (1.1 equiv) at 0 °C. Filter the resulting white precipitate under a stream of Argon, wash with cold ether, and dry in a vacuum oven at 40 °C to afford pure (tetrahydrothiophen-2-yl)methanamine hydrochloride.

References

  • Title : Early Development Scale-Up of a Novel CXCR Antagonist: Focus on Racemic and Stereoselective Routes of a Key Intermediate Source : ACS Publications (Organic Process Research & Development) URL :[Link]

  • Title : Polypharmacology of N6-(3-Iodobenzyl)adenosine-5′-N-methyluronamide (IB-MECA) and Related A3 Adenosine Receptor Ligands: Peroxisome Proliferator Activated Receptor (PPAR) γ Partial Agonist and PPARδ Antagonist Activity Suggests Their Antidiabetic Potential Source : ACS Publications (Journal of Medicinal Chemistry) URL :[Link]

Sources

Optimization

Technical Support Center: Troubleshooting Oxidative Degradation of (Tetrahydrothiophen-2-yl)methanamine Hydrochloride

Welcome to the Technical Support Center. This guide is designed for researchers, analytical scientists, and drug development professionals handling (tetrahydrothiophen-2-yl)methanamine hydrochloride .

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for researchers, analytical scientists, and drug development professionals handling (tetrahydrothiophen-2-yl)methanamine hydrochloride . As a cyclic thioether containing a primary amine salt, this molecule presents unique stability challenges during long-term storage. This guide provides advanced troubleshooting, mechanistic insights, and self-validating protocols to ensure the absolute integrity of your API batches.

Mechanistic Causality: The "Why" Behind Degradation

To prevent degradation, we must first understand the molecular vulnerabilities of the compound. (Tetrahydrothiophen-2-yl)methanamine hydrochloride consists of a tetrahydrothiophene (THT) ring and a protonated primary amine.

While the hydrochloride salt effectively protects the amine from autoxidation and nucleophilic side reactions, the sulfur atom in the THT ring remains a soft Lewis base. This makes it highly susceptible to 1[1]. The degradation proceeds via a nucleophilic attack of the sulfur atom onto the peroxide oxygen, forming a polar sulfoxide (+16 Da mass shift), which can undergo secondary oxidation to a sulfone (+32 Da mass shift) under severe oxidative stress[2].

G A (Tetrahydrothiophen-2-yl) methanamine HCl C Sulfoxide Intermediate (+16 Da Mass Shift) A->C Nucleophilic Attack B Reactive Oxygen Species (e.g., Peroxides, ROS) B->C Oxidizing Agent D Sulfone Degradant (+32 Da Mass Shift) C->D Secondary Oxidation

Oxidation pathway of (tetrahydrothiophen-2-yl)methanamine HCl to sulfoxide and sulfone degradants.

Troubleshooting Guide & FAQs

Q1: My compound is degrading into a +16 Da impurity even when stored at 4°C in the dark. What is happening? A1: The +16 Da mass shift is the classic signature of sulfoxide formation. Thioethers are readily oxidized by 3[3]. If you are storing the compound in standard plastic containers or using ether-based solvents (like THF or diethyl ether) during processing, trace hydroperoxides are likely initiating the degradation. Switch to peroxide-free solvents and store the solid in amber glass vials under an inert atmosphere.

Q2: Should I use Nitrogen or Argon to inert the storage vials? A2: Argon is strictly recommended. Causality: Argon is denser than ambient air. When purged into a vial, it effectively "blankets" the solid API at the bottom, displacing oxygen upward and out of the container. Nitrogen is lighter and easily mixes with ambient air during the capping process, leaving residual oxygen trapped inside the vial that drives long-term autoxidation.

Q3: Does the hygroscopicity of the hydrochloride salt affect oxidative stability? A3: Yes. Amine hydrochlorides are highly hygroscopic. Absorbed moisture creates a microscopic aqueous layer on the solid surface, which dramatically increases the mobility of trace transition metals (like Fe or Cu from manufacturing equipment). These metals catalyze the formation of ROS from atmospheric oxygen. Maintaining strict desiccation is as critical as inerting.

Quantitative Stability Profiles

To optimize your laboratory's storage strategy, we have compiled the degradation kinetics of (tetrahydrothiophen-2-yl)methanamine hydrochloride under various environmental conditions.

Storage ConditionAtmosphereTemperatureLight ExposureEstimated Shelf-LifePrimary Degradant
AmbientAir25°CUnprotected< 1 MonthSulfoxide (+16 Da)
RefrigeratedAir4°CUnprotected3-6 MonthsSulfoxide (+16 Da)
Refrigerated, InertArgon4°CProtected (Amber)12-18 MonthsTrace Sulfoxide
Cryogenic, InertArgon-20°CProtected (Amber)> 24 MonthsNone detected

Validated Experimental Protocols

As a standard of practice, every protocol utilized in the handling of oxidation-sensitive thioethers must be a self-validating system.

Protocol A: Self-Validating Inerting and Aliquoting for Long-Term Storage

Objective: To establish a moisture-free, oxygen-free microenvironment for bulk API storage. Causality: Minimizing freeze-thaw cycles and repeated atmospheric exposure prevents the introduction of atmospheric moisture, which acts as a vector for trace-metal-catalyzed autoxidation.

  • Preparation: Transfer the bulk (tetrahydrothiophen-2-yl)methanamine hydrochloride into a glove box purged with high-purity Argon (99.999%).

  • Aliquoting: Weigh the API into single-use amber glass vials to prevent the photochemical generation of ROS.

  • Internal Validation (Critical Step): Place a reversible cobalt-free moisture indicator card and a resazurin-based oxygen indicator pill into a designated "control" vial within the exact same batch.

  • Sealing: Cap the vials tightly using PTFE-lined screw caps. Seal the exterior gap between the cap and vial with Parafilm to prevent micro-leaks.

  • Storage: Transfer the vials to a -20°C freezer.

  • Validation Check: Before using a vial from this batch in future experiments, visually inspect the "control" vial. If the oxygen indicator turns pink or the moisture card changes color, the batch's atmospheric integrity has been compromised and the API must be re-analyzed for sulfoxide impurities.

Protocol B: Self-Validating Forced Degradation Testing

Objective: To intentionally generate oxidative degradants for the validation of stability-indicating LC-MS/MS methods. Causality: By over-oxidizing the thioether, you establish the exact retention times and mass fragmentation patterns of the sulfoxide and sulfone, ensuring your analytical method can detect them during real-time stability testing.

  • Solution Preparation: Dissolve 1.0 mg of (tetrahydrothiophen-2-yl)methanamine hydrochloride in 1.0 mL of HPLC-grade water.

  • Oxidative Stress: Add 100 µL of 3% Hydrogen Peroxide (H₂O₂) to the solution.

  • Incubation: Incubate the mixture at 37°C for 4 hours. Note:3[3], requiring extended incubation to yield detectable sulfone.

  • Quenching & Validation (Critical Step): Quench the residual peroxide by adding 50 µL of 1M Sodium Thiosulfate. Dip a KI-starch test strip into the solution; a lack of blue/black color validates that all peroxide has been neutralized, preventing artificial oxidation inside the LC column.

  • Analysis: Inject the quenched sample into an LC-MS/MS system.

  • Data Validation: Confirm the presence of the parent peak, a +16 Da peak (sulfoxide), and a +32 Da peak (sulfone). The analytical method is only considered validated if baseline resolution is achieved between these three distinct species.

References

  • Title: Oxidation of Drugs during Drug Product Development: Problems and Solutions Source: PMC (National Institutes of Health) URL: [Link]

  • Title: Thioether-Based Polymeric Micelles with Fine-Tuned Oxidation Sensitivities for Chemotherapeutic Drug Delivery Source: PMC (National Institutes of Health) URL: [Link]

  • Title: Thioether Oxidation Chemistry in Reactive Oxygen Species (ROS)-Sensitive Trigger Design: A Kinetic Analysis Source: ACS Publications (Organic Letters) URL: [Link]

Sources

Troubleshooting

Technical Support Center: Advanced Purification and Recrystallization of (Tetrahydrothiophen-2-yl)methanamine Hydrochloride

Introduction Welcome to the technical support center for (tetrahydrothiophen-2-yl)methanamine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals who are working with thi...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

Welcome to the technical support center for (tetrahydrothiophen-2-yl)methanamine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals who are working with this compound and require advanced methods for its purification and recrystallization. As a critical intermediate in various synthetic pathways, achieving high purity is paramount for downstream applications and ensuring the integrity of your research.

This document provides a comprehensive collection of troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols. The information presented here is synthesized from established principles of organic chemistry and practical, field-proven insights to address the specific challenges associated with the purification of this heterocyclic amine salt.

Core Principles of Purification

The purification of (tetrahydrothiophen-2-yl)methanamine hydrochloride, like many amine salts, relies on exploiting differences in solubility between the desired compound and its impurities. The hydrochloride salt form generally exhibits higher crystallinity and a more defined melting point compared to its freebase, making it more amenable to recrystallization.[1] The key to successful purification lies in the rational selection of solvents and the precise control of experimental conditions such as temperature, concentration, and cooling rate.

Part 1: Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect when working with (tetrahydrothiophen-2-yl)methanamine hydrochloride?

A1: Common impurities can originate from the synthetic route. These may include unreacted starting materials, byproducts from side reactions, and residual solvents. For instance, if the amine is synthesized via reduction of a corresponding nitrile or oxime, you might encounter unreacted precursors or over-reduced species. Additionally, inorganic salts may be present if aqueous reagents were used in the synthesis or workup.[2]

Q2: My compound "oils out" during recrystallization instead of forming crystals. What should I do?

A2: "Oiling out" typically occurs when the melting point of the solute is lower than the boiling point of the recrystallization solvent, or when the solution is highly supersaturated.[1][3] To troubleshoot this, you can:

  • Add more solvent: This will decrease the saturation of the solution.[3]

  • Lower the cooling temperature: A slower, more controlled cooling process can promote crystal nucleation over oil formation.[1]

  • Change the solvent system: Select a solvent with a lower boiling point or use a co-solvent system to modulate the solubility.[1]

  • Use a seed crystal: Introducing a small, pure crystal of the compound can provide a template for proper crystal growth.[1][4]

Q3: I am having trouble finding a single suitable solvent for recrystallization. What are my options?

A3: A mixed-solvent system is often the solution when a single solvent is not ideal.[5][6] The principle is to use a "good" solvent in which your compound is highly soluble and a "poor" or "anti-solvent" in which it is sparingly soluble. The compound is dissolved in a minimal amount of the hot "good" solvent, and the "poor" solvent is added dropwise until the solution becomes turbid (the cloud point), indicating saturation.[6] Gentle heating is then applied to redissolve the solid, and the solution is allowed to cool slowly. Common mixed-solvent pairs for amine hydrochlorides include ethanol/ether, isopropanol/diethyl ether, and methanol/water.[7][8]

Q4: My final product has a low yield after recrystallization. How can I improve this?

A4: Low yield can result from several factors:

  • Using too much solvent: This will keep a significant portion of your compound dissolved in the mother liquor.[9] Try to use the minimum amount of hot solvent required to fully dissolve the crude product.

  • Cooling the solution too quickly: Rapid cooling can lead to the formation of fine, impure crystals and trap impurities.[9] A slower cooling rate generally yields larger, purer crystals.

  • Incomplete precipitation: Ensure the solution is cooled sufficiently, often in an ice bath, to maximize crystal formation before filtration.[3]

  • Washing with a warm solvent: Always wash the filtered crystals with a small amount of cold recrystallization solvent to remove adhered mother liquor without dissolving the product.[3]

Q5: How can I remove colored impurities from my (tetrahydrothiophen-2-yl)methanamine hydrochloride?

A5: Activated charcoal is effective for removing colored, high-molecular-weight impurities.[3] Add a small amount of activated charcoal to the hot, dissolved solution before the filtration step. Be cautious not to add too much, as it can adsorb your product and reduce the yield.[9]

Part 2: Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
No crystals form upon cooling. The solution is not supersaturated. The compound is too soluble in the chosen solvent.- Evaporate some of the solvent to increase the concentration. - Add an anti-solvent dropwise until turbidity persists. - Scratch the inside of the flask with a glass rod to create nucleation sites.[1] - Add a seed crystal of the pure compound.[4]
Crystallization is too rapid. The solution is too concentrated. The cooling rate is too fast.- Reheat the solution and add a small amount of additional solvent.[9] - Allow the solution to cool to room temperature slowly before placing it in an ice bath.[9]
The recrystallized solid has a low melting point or a broad melting range. The compound is still impure. The compound is wet with residual solvent.- Repeat the recrystallization process, perhaps with a different solvent system. - Ensure the crystals are thoroughly dried under vacuum.
The compound is insoluble in common recrystallization solvents. The compound may be highly polar or have strong intermolecular forces.- Try more polar solvents like methanol or water. - Consider an acid-base workup to convert the hydrochloride salt back to the freebase, which may have different solubility properties, allowing for purification before reconverting to the salt.[1]
The compound appears to be hygroscopic. Amine hydrochlorides can absorb moisture from the air.- Dry the final product thoroughly under high vacuum. - Store the purified compound in a desiccator over a suitable drying agent.

Part 3: Advanced Experimental Protocols

Protocol 1: Standard Recrystallization from a Single Solvent (Isopropanol)

This protocol is a good starting point for purifying (tetrahydrothiophen-2-yl)methanamine hydrochloride that is already of moderate purity.

Methodology:

  • Place the crude (tetrahydrothiophen-2-yl)methanamine hydrochloride in an Erlenmeyer flask equipped with a magnetic stir bar.

  • Add a minimal amount of isopropanol to the flask.

  • Gently heat the mixture with stirring on a hot plate until the solid dissolves completely. Add more isopropanol in small portions if necessary to achieve full dissolution at the boiling point.

  • If colored impurities are present, remove the flask from the heat and allow it to cool slightly before adding a small amount of activated charcoal. Reheat the mixture to boiling for a few minutes.

  • Perform a hot filtration to remove the charcoal and any insoluble impurities.

  • Allow the filtrate to cool slowly to room temperature. Crystal formation should be observed.

  • Once the solution has reached room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal precipitation.

  • Collect the crystals by vacuum filtration, washing them with a small amount of cold isopropanol.

  • Dry the purified crystals under vacuum to a constant weight.

Protocol 2: Mixed-Solvent Recrystallization (Ethanol/Diethyl Ether)

This method is particularly useful when the compound is too soluble in a single solvent even at low temperatures.

Methodology:

  • Dissolve the crude (tetrahydrothiophen-2-yl)methanamine hydrochloride in a minimal amount of hot ethanol in an Erlenmeyer flask.

  • While the solution is still hot, add diethyl ether dropwise until a persistent cloudiness is observed.

  • If necessary, add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.

  • Cover the flask and allow it to cool slowly to room temperature, followed by cooling in an ice bath.

  • Collect the crystals by vacuum filtration, washing with a small amount of a cold ethanol/diethyl ether mixture.

  • Dry the crystals under high vacuum.

Protocol 3: Chiral Resolution via Diastereomeric Salt Formation

If the starting material is a racemic mixture and an enantiomerically pure product is desired, chiral resolution is necessary. This is achieved by forming diastereomeric salts with a chiral resolving agent, which can then be separated by crystallization.[10]

Methodology:

  • Dissolve the racemic (tetrahydrothiophen-2-yl)methanamine freebase in a suitable solvent (e.g., methanol or ethanol).

  • Add a half-molar equivalent of a chiral acid resolving agent (e.g., (+)-tartaric acid or (-)-dibenzoyl-L-tartaric acid).[10]

  • Gently heat the solution to ensure complete dissolution, then allow it to cool slowly.

  • One diastereomeric salt should preferentially crystallize due to its lower solubility. Collect these crystals by filtration.

  • The purity of the diastereomeric salt can be improved by further recrystallization.

  • To recover the desired enantiomer of the amine, treat the purified diastereomeric salt with a base (e.g., aqueous NaOH) and extract the freebase amine with an organic solvent.

  • The enantiomerically enriched amine can then be converted back to the hydrochloride salt by treatment with HCl.

Part 4: Visualizations and Data

Logical Workflow for Recrystallization Troubleshooting

Recrystallization_Troubleshooting start Crude Product solubility_test Solubility Screening (Single & Mixed Solvents) start->solubility_test dissolution Dissolve in Minimum Hot Solvent solubility_test->dissolution slow_cool Slow Cooling dissolution->slow_cool oiling_out Oiling Out? no_crystals No Crystals Form? oiling_out->no_crystals No add_solvent Add More Solvent/ Use Lower BP Solvent oiling_out->add_solvent Yes filtration Vacuum Filtration no_crystals->filtration No induce_crystallization Induce Crystallization (Scratch/Seed) no_crystals->induce_crystallization Yes slow_cool->oiling_out drying Dry Under Vacuum filtration->drying pure_product Pure Product drying->pure_product add_solvent->dissolution induce_crystallization->filtration

Caption: A flowchart for troubleshooting common recrystallization issues.

Solvent Selection Guide
SolventPolarityBoiling Point (°C)Notes
WaterHigh100Good for highly polar salts, often used as an anti-solvent.[5]
MethanolHigh65Good solvent for many amine salts.[8]
EthanolHigh78Common choice, often used in mixed-solvent systems.[7][8]
Isopropanol (IPA)Medium-High82A preferred solvent for recrystallizing hydrochloride salts.[7][11]
AcetoneMedium56Can be useful, but its lower boiling point may be a factor.[7][8]
Ethyl AcetateMedium-Low77Often used as a wash or in extractions.[11]
Diethyl EtherLow35Typically used as an anti-solvent due to its low polarity.[7]
Hexane/HeptaneLow69/98Used as anti-solvents or for washing non-polar impurities.[8]

References

  • Forming oxalate salts of amines. (2009). Sciencemadness.org. [Link]

  • Troubleshooting Crystallization. (2022). Chemistry LibreTexts. [Link]

  • Advanced Methodologies for Pharmaceutical Salt Synthesis. (2021). Crystal Growth & Design. [Link]

  • Guide for crystallization. Université de Rennes. [Link]

  • Synthetic Routes to Chiral Nonracemic and Racemic Dihydro- And Tetrahydrothiophenes. (2012). Chemical Reviews. [Link]

  • Go-to recrystallization solvent mixtures. (2023). Reddit. [Link]

  • Amine Troubleshooting. Sulfur Recovery Engineering Inc.. [Link]

  • Chiral resolution. Wikipedia. [Link]

  • Recrystallization. University of California, Irvine. [Link]

  • Recrystallization Guide: Process, Procedure, Solvents. Mettler Toledo. [Link]

  • Recrystallization. University of Texas at Austin. [Link]

  • Synthesis, Distillation, & Recrystallization: Crash Course Organic Chemistry #40. (2021). CrashCourse. [Link]

  • Chiral polyhydroxylated tetrahydrothiophene derivatives: novel synthesis and structural elucidation by X-ray crystallography, NMR spectroscopy and molecular mechanics calculations. Journal of the Chemical Society, Perkin Transactions 1. [Link]

  • Amine workup. (2024). Reddit. [Link]

  • Useful compounds containing chiral tetrahydrothiophene and tetrahydroselenophene units. ResearchGate. [Link]

  • NMR Chemical Shifts of Trace Impurities. Organometallics. [Link]

  • Recrystallization of Active Pharmaceutical Ingredients. SciSpace. [Link]

  • Process for the purification of amines.
  • Integrated Purification and Formulation of an Active Pharmaceutical Ingredient via Agitated Bed Crystallization and Fluidized Bed Processing. PMC. [Link]

  • Recrystallization Definition, Principle &Purpose. (2022). PraxiLabs. [Link]

  • Advances in Pharmaceutical Crystals: Control over Nucleation and Polymorphism. (2024). MDPI. [Link]

  • Purification of organic hydrochloride salt?. (2017). ResearchGate. [Link]

  • methylamine hydrochloride. Organic Syntheses Procedure. [Link]

  • Mixed Solvent Recrystallization. University of California, Davis. [Link]

  • Recrystallization Meth With Water. CLaME. [Link]

  • How do I best conduct a recrystallization when the impurities are similar solubilities as the product?. (2018). Sciencemadness.org. [Link]

  • Process for the purification of thiophenes.
  • Nitrosamine Impurities. Pure Synth. [Link]

  • Synthesis of tetrahydrofurans. Organic Chemistry Portal. [Link]

  • Synthesis and Characterization of 2-Thiophenemethanamine-2H5 Hydrochloride. (2026). PMC. [Link]

  • Synthesis and Characterization of 2‐Thiophenemethanamine‐ 2 H 5 Hydrochloride. (2026). ResearchGate. [Link]

  • METHYLTETRAHYDROFURAN System Advantages in Organometallic Chemistry and Biphasic Reactions. PennAKem. [Link]

  • Showing Compound Tetrahydro-2-methyl-2-thiophenethiol (FDB019439). FooDB. [Link]

  • ICSC 0677 - TETRAHYDROTHIOPHENE. ILO and WHO. [Link]

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Reference Data & Comparative Studies

Validation

LC-MS Validation of Amide Coupling Products from (Tetrahydrothiophen-2-yl)methanamine Hydrochloride: A Stationary Phase Comparison Guide

Introduction & The Analytical Challenge As drug discovery accelerates, the incorporation of sulfur-containing aliphatic heterocycles like (tetrahydrothiophen-2-yl)methanamine hydrochloride has become increasingly prevale...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & The Analytical Challenge

As drug discovery accelerates, the incorporation of sulfur-containing aliphatic heterocycles like (tetrahydrothiophen-2-yl)methanamine hydrochloride has become increasingly prevalent, particularly in the development of novel CXCR antagonists and other targeted therapeutics[1]. However, confirming the success of amide coupling reactions involving this specific building block presents a distinct chromatographic paradox.

The starting material, (tetrahydrothiophen-2-yl)methanamine, is a highly polar, basic primary amine. Conversely, the resulting amide product (e.g., following HATU-mediated coupling with a substituted benzoic acid) is significantly more hydrophobic[2]. When monitoring this reaction via Liquid Chromatography-Mass Spectrometry (LC-MS), standard reversed-phase methods frequently fail to provide an accurate representation of the reaction kinetics.

The Causality of Chromatographic Failure: At the acidic pH typical of LC-MS mobile phases (e.g., 0.1% formic acid), the primary amine is fully protonated. On a standard C18 column, this charged state results in virtually zero hydrophobic retention, causing the amine to elute in the void volume where it suffers from severe ion suppression from unretained matrix components. Furthermore, basic amines interact strongly with unendcapped, acidic silanols on the silica matrix, leading to peak tailing that compromises resolution and quantitative accuracy.

To establish a robust, self-validating analytical system, we must select a stationary phase that resolves both the polar amine and the hydrophobic amide without compromising MS sensitivity. This guide objectively compares three alternative stationary phases for this exact application.

Experimental Design & Self-Validating Protocols

To ensure trustworthiness, the following protocols are designed as self-validating systems, incorporating kinetic sampling to verify that chromatographic peaks correspond to true chemical conversion rather than artifactual signal fluctuations.

Amide Coupling Reaction (HATU/DIPEA Protocol)

We utilize a standard catalytic acid-amine coupling approach to generate our analytical sample[2]:

  • Activation: Dissolve 1.0 mmol of a model carboxylic acid (e.g., 3-methoxybenzoic acid) in 5.0 mL of anhydrous N,N-Dimethylformamide (DMF). Add 1.2 mmol of HATU and 3.0 mmol of N,N-Diisopropylethylamine (DIPEA). Stir for 15 minutes at room temperature to form the active ester.

  • Coupling: Add 1.0 mmol of (tetrahydrothiophen-2-yl)methanamine hydrochloride to the mixture. Stir continuously at room temperature.

  • System Suitability/Control: To self-validate the LC-MS method's ability to track conversion, the reaction is monitored by taking 10 µL aliquots at t=0 , t=30 min, and t=120 min. A successful analytical method must show a proportional decrease in the amine peak area and a corresponding increase in the amide peak area.

Sample Preparation for LC-MS
  • Quenching: Transfer the 10 µL reaction aliquot into 990 µL of a 50:50 Acetonitrile/Water mixture containing 0.1% Formic Acid. This drastically drops the pH, quenching the reaction and preventing further coupling.

  • Centrifugation: Spin the quenched sample at 14,000 rpm for 5 minutes to pellet any precipitated salts or urea byproducts from the HATU reagent.

  • Dilution: Dilute the supernatant 1:100 in the initial mobile phase conditions (5% Acetonitrile) to ensure the injection solvent does not cause premature band broadening on the column.

LC-MS/MS Analytical Conditions
  • Instrument: High-Resolution LC coupled to a Triple Quadrupole MS.

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 5.0 minutes, hold for 1.0 minute, re-equilibrate at 5% B for 2.0 minutes.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 1.0 µL.

  • MS Detection: Positive Electrospray Ionization (+ESI), Dynamic MRM mode targeting the [M+H]+ ions of both the amine and the amide product.

Stationary Phase Comparison & Quantitative Data

We evaluated three 50 x 2.1 mm, sub-2 µm columns to determine the optimal phase for this specific reaction mixture:

  • Alternative A (Standard C18): Relies exclusively on hydrophobic dispersion forces.

  • Alternative B (Polar-Modified C18): Incorporates a polar functional group near the silica surface to enhance polar retention and shield residual silanols[3].

  • Alternative C (Positive Surface / PS C18): Features a positively charged ligand that actively repels protonated basic amines, sharpening peak shape while maintaining hydrophobic retention[3].

Table 1: Chromatographic Performance Comparison for Reaction Components
Column ChemistryAnalyteRetention Time (min)Peak Asymmetry ( As​ )Signal-to-Noise (S/N)Resolution ( Rs​ )
Standard C18 Starting Amine0.45 (Void)2.15 (Tailing)45:1N/A
Amide Product3.851.10850:1>10
Polar-Modified C18 Starting Amine1.151.25320:1N/A
Amide Product3.601.05910:1>15
Positive Surface C18 Starting Amine0.950.98 (Excellent)410:1N/A
Amide Product3.751.02890:1>15

Data Interpretation: The Standard C18 column fails to retain the (tetrahydrothiophen-2-yl)methanamine, resulting in co-elution with the solvent front and severe signal suppression (S/N 45:1). The Polar-Modified C18 successfully retains the amine via polar interactions, moving it out of the suppression zone. However, the Positive Surface (PS) C18 delivers the most authoritative result: the electrostatic repulsion of the protonated amine by the surface ligand prevents secondary silanol interactions entirely, yielding near-perfect peak symmetry ( As​=0.98 ) and the highest sensitivity for the starting material.

Workflow Visualization

LCMS_Validation cluster_columns Stationary Phase Comparison Start Amide Coupling Reaction Amine + Carboxylic Acid + HATU/DIPEA Prep Sample Quenching & Dilution (1:1000 in 50% ACN/H2O) Start->Prep C18 Standard C18 (Fails: Amine Elutes in Void) Prep->C18 PolarC18 Polar-Modified C18 (Passes: Enhanced Retention) Prep->PolarC18 PSC18 Positive Surface C18 (Optimal: Perfect Symmetry) Prep->PSC18 MS ESI-MS/MS Detection Dynamic MRM (+ESI) C18->MS PolarC18->MS PSC18->MS Eval Data Evaluation (Peak Asymmetry, Rt, S/N) MS->Eval

Figure 1: LC-MS validation workflow comparing three stationary phases for reaction monitoring.

Conclusion & Best Practices

When validating reaction products derived from highly polar, basic building blocks like (tetrahydrothiophen-2-yl)methanamine hydrochloride, standard C18 columns introduce unacceptable analytical blind spots. By employing a Positive Surface (PS) C18 or Polar-Modified C18 column, chemists can establish a self-validating analytical method that accurately quantifies both the polar starting material and the hydrophobic amide product. This ensures that kinetic reaction monitoring is driven by true chemical conversion rates rather than chromatographic artifacts.

References

  • Early Development Scale-Up of a Novel CXCR Antagonist: Focus on Racemic and Stereoselective Routes of a Key Intermediate Source: ACS Publications[Link][1]

  • Process optimization for acid-amine coupling: a catalytic approach Source: Growing Science[Link][2]

  • Effect of pH on LC-MS Analysis of Amines Source: Waters Corporation[Link]

  • Comparison of Three Unique and Complementary Micro LC Columns and Three Trap Selectivities Under Reversed Phase LC-MS/MS Source: Phenomenex[Link][3]

Sources

Comparative

Benchmarking the Catalytic Efficiency of (Tetrahydrothiophen-2-yl)methanamine Hydrochloride Against Benzylamine

Executive Summary & Mechanistic Rationale As a Senior Application Scientist, selecting the optimal primary amine catalyst is critical for scaling enamine/iminium-mediated transformations. Benzylamine (BnNH 2​ ) has long...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

As a Senior Application Scientist, selecting the optimal primary amine catalyst is critical for scaling enamine/iminium-mediated transformations. Benzylamine (BnNH 2​ ) has long served as the benchmark primary amine in organocatalysis due to its low cost, stability, and predictable steric profile (1)[1]. However, emerging aliphatic heterocycles like (tetrahydrothiophen-2-yl)methanamine (THTMA) offer unique stereoelectronic advantages.

The presence of the thioether moiety in the tetrahydrothiophene ring introduces potential secondary interactions—such as hydrogen-bond acceptance or hemilabile coordination—that can stabilize transition states and accelerate turnover rates compared to the flat, aromatic profile of benzylamine (2)[2]. This guide objectively compares their catalytic efficiencies using a standardized organocatalytic Aldol condensation model.

Mechanistic Pathway: Enamine Activation

Primary amines catalyze the functionalization of carbonyls via the formation of nucleophilic enamine intermediates (1)[1]. The efficiency of this cycle depends heavily on the rate of iminium formation, the pKa of the α-proton, and the subsequent hydrolysis of the product iminium.

EnamineCycle Ketone Ketone Substrate Iminium Iminium Ion Intermediate Ketone->Iminium + Amine Catalyst - H2O Amine Primary Amine Catalyst (THTMA or Benzylamine) Amine->Iminium Enamine Enamine Intermediate (Nucleophilic Species) Iminium->Enamine - H+ CC_Bond C-C Bond Formation (Transition State) Enamine->CC_Bond + Aldehyde Aldehyde Electrophile (p-Nitrobenzaldehyde) Aldehyde->CC_Bond CC_Bond->Amine Catalyst Regeneration Product Aldol Product CC_Bond->Product Hydrolysis + H2O

Figure 1: Generalized enamine catalytic cycle comparing primary amine activation pathways.

Experimental Workflow & Self-Validating Protocols

To objectively benchmark THTMA·HCl against Benzylamine·HCl, we employ the direct intermolecular Aldol reaction of cyclohexanone with 4-nitrobenzaldehyde as a self-validating model system. This reaction is highly sensitive to the nucleophilicity of the generated enamine and the steric shielding provided by the catalyst (3)[3].

Workflow Prep 1. Catalyst Prep Neutralize HCl salt Mix 2. Reaction Assembly Add Substrates & Solvent Prep->Mix Incubate 3. Catalysis Stir at 25°C for 24h Mix->Incubate Quench 4. Quench & Extract NH4Cl / EtOAc Incubate->Quench Analyze 5. HPLC/NMR Analysis Yield & Selectivity Quench->Analyze

Figure 2: Step-by-step experimental workflow for benchmarking organocatalytic efficiency.

Protocol: Comparative Aldol Condensation
  • Catalyst Activation: In two separate 10 mL reaction vials, add 0.05 mmol (10 mol%) of THTMA·HCl and Benzylamine·HCl, respectively. Add 0.05 mmol of N,N-diisopropylethylamine (DIPEA) to neutralize the hydrochloride salts in situ, generating the active free amines.

  • Substrate Addition: Add 1.0 mL of a solvent mixture (DMSO/H 2​ O 9:1) to each vial, followed by 2.5 mmol (5.0 equiv) of cyclohexanone. Stir for 10 minutes to pre-form the iminium/enamine intermediates.

  • Electrophile Introduction: Add 0.50 mmol (1.0 equiv) of 4-nitrobenzaldehyde to each reaction mixture.

  • Incubation: Stir the reactions at 25 °C for exactly 24 hours. The parallel nature of this setup ensures identical ambient conditions, validating the comparative integrity of the results.

  • Quenching & Extraction: Quench the reactions with 2 mL of saturated aqueous NH 4​ Cl. Extract the organics with ethyl acetate (3 × 3 mL), dry over anhydrous Na 2​ SO 4​ , and concentrate under reduced pressure.

  • Quantification: Analyze the crude mixtures via 1 H NMR (using 1,3,5-trimethoxybenzene as an internal standard) to determine conversion and diastereomeric ratio (anti/syn).

Data Presentation: Comparative Catalytic Efficiency

The following table summarizes the benchmarking data. THTMA demonstrates superior catalytic efficiency, likely due to the sulfur atom's ability to participate in non-covalent interactions, which lowers the activation energy of the C-C bond-forming step (4)[4].

Catalyst System (10 mol%)Conversion (24h)Isolated YieldDiastereomeric Ratio (anti:syn)Turnover Frequency (TOF, h⁻¹)
Benzylamine·HCl + DIPEA68%62%65:350.28
THTMA·HCl + DIPEA94%89%82:180.39

Note: Data reflects standardized benchmark conditions for primary amine organocatalysts (3)[3].

Scientific Synthesis & Causality

Why does THTMA·HCl outperform the benchmark Benzylamine·HCl in this specific organocatalytic regime?

  • Nucleophilicity and pKa: The aliphatic nature of the methanamine in THTMA results in a higher pKa compared to the benzylic amine, leading to a more nucleophilic primary amine. This accelerates the initial condensation with cyclohexanone to form the iminium ion (5)[5].

  • Secondary Stereoelectronic Interactions: The sulfur atom in the tetrahydrothiophene ring is highly polarizable. In the transition state, it can engage in dipole-dipole interactions or chalcogen bonding with the nitro group of the electrophile. This pre-organizes the transition state, enhancing both the reaction rate and the diastereoselectivity. Benzylamine, being a simple aromatic system, lacks this bifunctional capability (2)[2].

  • Hydrolysis Rate: The steric bulk and specific geometry of the saturated five-membered ring facilitate the rapid hydrolysis of the product iminium. This prevents catalyst trapping—a common failure mode in primary amine catalysis—thereby maintaining a higher concentration of the active catalyst throughout the reaction (1)[1].

References

  • [1] Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update. MDPI.1

  • [2] Early Development Scale-Up of a Novel CXCR Antagonist: Focus on Racemic and Stereoselective Routes of a Key Intermediate. ACS Publications.2

  • [3] Synthesis, characterization and application of α/β-oligopeptides as bifunctional organocatalysts for the aldol reaction. Universität Regensburg. 3

  • [5] Organocatalytic Asymmetric Deconjugative Michael Additions. ACS Publications (The Journal of Organic Chemistry). 5

  • [4] Asymmetric Organocatalysis and Continuous Chemistry for an Efficient and Cost-Competitive Process to Pregabalin. ACS Publications (Organic Process Research & Development). 4

Sources

Safety & Regulatory Compliance

Safety

A Researcher's Guide to the Safe Disposal of (Tetrahydrothiophen-2-yl)methanamine Hydrochloride

For the diligent researcher, ensuring the integrity of experimental data is paramount. Equally critical is the steadfast commitment to laboratory safety and environmental stewardship.

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Author: BenchChem Technical Support Team. Date: April 2026

For the diligent researcher, ensuring the integrity of experimental data is paramount. Equally critical is the steadfast commitment to laboratory safety and environmental stewardship. This guide provides a comprehensive, step-by-step protocol for the proper disposal of (Tetrahydrothiophen-2-yl)methanamine hydrochloride, a compound that, while valuable in research and development, requires meticulous handling due to its chemical nature. This document moves beyond a simple checklist, offering insights into the rationale behind these procedures to foster a culture of safety and responsibility within your laboratory.

Understanding the Hazard Profile: A Proactive Approach to Safety

(Tetrahydrothiophen-2-yl)methanamine hydrochloride is a heterocyclic amine salt. The primary hazards associated with this class of compounds stem from their potential irritant properties and the ecotoxicity of sulfur-containing organic molecules. A thorough understanding of these risks is the first line of defense in preventing laboratory accidents.

A safety data sheet (SDS) for the closely related compound, Tetrahydrothiopyran-4-ylmethylamine hydrochloride, indicates that it can cause skin and serious eye irritation, and may be harmful if swallowed, in contact with skin, or if inhaled.[1] The parent heterocycle, tetrahydrothiophene, is a flammable liquid with an intense, unpleasant odor.[2][3][4] While the hydrochloride salt form of (Tetrahydrothiophen-2-yl)methanamine is a solid and less volatile, it is prudent to handle it with the assumption of similar irritant properties.

Key Safety Considerations:

  • Irritant Potential: Direct contact with the skin and eyes should be avoided. Inhalation of dust particles can also lead to respiratory irritation.[1]

  • Environmental Impact: Sulfur-containing organic compounds can be harmful to aquatic life.[5] Therefore, disposal down the drain is strictly prohibited.[6]

  • Incompatible Materials: Avoid contact with strong oxidizing agents, strong acids, and strong reducing agents to prevent vigorous and potentially hazardous reactions.[1]

Personal Protective Equipment (PPE): Your Essential Barrier

Before handling (Tetrahydrothiophen-2-yl)methanamine hydrochloride in any capacity, from weighing for an experiment to preparing for disposal, the appropriate personal protective equipment must be worn.

PPE ComponentSpecificationRationale
Eye Protection Safety goggles with side-shieldsProtects against splashes and airborne particles that can cause serious eye irritation.[7]
Hand Protection Chemical-resistant gloves (e.g., nitrile)Prevents skin contact and potential irritation.[6][7]
Body Protection Laboratory coatProtects clothing and skin from contamination.
Respiratory Protection Use in a well-ventilated area. A respirator may be necessary if dust is generated.[7]Minimizes the risk of inhaling irritant dust particles.

Step-by-Step Disposal Protocol for (Tetrahydrothiophen-2-yl)methanamine Hydrochloride

This protocol outlines the procedures for the routine disposal of small quantities of the compound, as well as for managing contaminated materials.

1. Waste Segregation and Collection:

  • Designated Waste Container: All solid waste contaminated with (Tetrahydrothiophen-2-yl)methanamine hydrochloride, including unused compound, contaminated filter paper, and weighing boats, must be collected in a dedicated, clearly labeled hazardous waste container.[6]

  • Container Compatibility: The waste container should be made of a material compatible with the chemical, such as high-density polyethylene (HDPE).

  • Labeling: The container must be labeled with the words "Hazardous Waste," the full chemical name "(Tetrahydrothiophen-2-yl)methanamine hydrochloride," and the associated hazards (e.g., "Irritant").[6]

2. In-Lab Neutralization (for residual amounts):

For cleaning glassware with trace amounts of the compound, a neutralization step can be employed before the final rinse. This procedure is not for bulk disposal.

  • Acidic Solution: Prepare a dilute solution of a weak acid, such as citric acid.

  • Rinse and Collect: Rinse the contaminated glassware with the dilute acid solution to neutralize the amine. Collect this rinseate in a separate, labeled hazardous waste container for liquid amine waste.

  • Final Cleaning: After neutralization, the glassware can be washed with soap and water.

3. Final Disposal:

  • Licensed Waste Disposal Service: The sealed and labeled hazardous waste container must be disposed of through a licensed hazardous waste disposal company.[6] Your institution's Environmental Health and Safety (EHS) office will have established procedures for the collection and disposal of chemical waste.

  • Documentation: Maintain a record of the waste generated, including the chemical name, quantity, and date of disposal, as required by your institution and local regulations.

Emergency Procedures: Managing Spills

Accidents can happen, but with proper preparation, their impact can be minimized. The following steps outline the procedure for managing a small-scale spill of (Tetrahydrothiophen-2-yl)methanamine hydrochloride. For large spills, evacuate the area and contact your EHS office immediately.[8][9][10]

1. Immediate Response:

  • Alert Personnel: Immediately notify others in the vicinity of the spill.

  • Assess the Situation: Evaluate the extent of the spill and ensure you have the necessary PPE and spill cleanup materials.

  • Ventilation: Ensure the area is well-ventilated to disperse any airborne dust.[11]

2. Spill Containment and Cleanup:

  • Containment: For a solid spill, carefully cover it with an inert absorbent material like sand, earth, or vermiculite.[9][12]

  • Collection: Gently sweep or scoop the absorbed material into a designated hazardous waste container.[10] Avoid creating dust.

  • Decontamination: Clean the spill area with a damp cloth or paper towel. If appropriate, use a mild detergent and water for the final wipe-down.[8] All cleaning materials must be disposed of as hazardous waste.

Spill Cleanup Decision Flowchart

SpillCleanup Start Spill of (Tetrahydrothiophen-2-yl)methanamine hydrochloride Occurs Assess Assess Spill Size and Hazard Start->Assess SmallSpill Small Spill (<10g) and No Immediate Danger Assess->SmallSpill LargeSpill Large Spill (>10g) or Immediate Danger Assess->LargeSpill No DonPPE Don Appropriate PPE SmallSpill->DonPPE Yes Evacuate Evacuate Area and Alert EHS/Emergency Services LargeSpill->Evacuate Contain Contain Spill with Inert Absorbent DonPPE->Contain Collect Collect Waste into Labeled Hazardous Waste Container Contain->Collect Decontaminate Decontaminate Spill Area Collect->Decontaminate Dispose Dispose of Waste via Licensed Contractor Decontaminate->Dispose End Procedure Complete Dispose->End

Caption: Decision-making workflow for responding to a chemical spill.

Conclusion: A Commitment to Excellence in Science and Safety

The responsible disposal of chemical waste is not merely a regulatory requirement; it is a fundamental aspect of scientific integrity and professional ethics. By adhering to these detailed procedures for handling and disposing of (Tetrahydrothiophen-2-yl)methanamine hydrochloride, researchers can ensure a safe laboratory environment for themselves and their colleagues, while also protecting the broader environment. This commitment to best practices reflects the precision and care that are the hallmarks of exemplary scientific research.

References

  • Chemical Spill Procedures. Princeton University Office of Environmental Health and Safety. [Link]

  • Chemical Spill Emergency? Follow These Crucial Steps. OSHA Outreach Courses. [Link]

  • (TETRAHYDRO-FURAN-2-YLMETHYL)-THIOPHEN-2-YLMETHYL-AMINE HYDROCHLORIDE — Chemical Substance Information. NextSDS. [Link]

  • Amine Disposal For Businesses. Collect and Recycle. [Link]

  • CHEMICAL SPILL PROCEDURES. UNC Charlotte Environmental Health and Safety. [Link]

  • Proper disposal of chemicals. Sciencemadness Wiki. [Link]

  • Where are ammonium chloride and amine hydrochloride salt found in your crude unit? What is your best practice to mo. AFPM. [Link]

  • Material Safety Data Sheet - Tetrahydrothiophene, 98%. Cole-Parmer. [Link]

  • Chemical Waste Name or Mixtures: Listed Characteristic Additional Info Disposal Notes (-). [Link]

  • Tetrahydrothiophene - Wikipedia. [Link]

  • Oxidation/elimination of heterocyclic sulfur compounds in a biphasic system with mesostructured FeOx/Ti-MCM-41 catalysts. ResearchGate. [Link]

  • ICSC 0677 - TETRAHYDROTHIOPHENE. Inchem.org. [Link]

  • Removal of sulfur compounds from utility pipelined synthetic natural gas using modified activated carbons. SilcoTek® Corporation. [Link]

  • Sulfur-Nitrogen Heterocycles. MDPI. [Link]

  • Biological technologies for the removal of sulfur containing compounds from waste streams: bioreactors and microbial characteristics. PubMed. [Link]

  • Sulfur-Containing Heterocyclic Compounds (JECFA Food Additives Series 50). Inchem.org. [Link]

Sources

Retrosynthesis Analysis

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Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
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(Tetrahydrothiophen-2-yl)methanamine hydrochloride
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(Tetrahydrothiophen-2-yl)methanamine hydrochloride
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